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  • Product: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
  • CAS: 1220027-34-8

Core Science & Biosynthesis

Foundational

4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, the selection of versatile, high-quality building blocks is paramount for developing robust structure-activity relationships (SAR). 4-(((2-Methoxybenzyl)oxy)methyl)piperidine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of versatile, high-quality building blocks is paramount for developing robust structure-activity relationships (SAR). 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a highly functionalized synthetic intermediate that bridges the gap between lipophilic aromatic domains and hydrophilic basic centers[1]. This whitepaper provides an in-depth technical analysis of its structural anatomy, pharmacophoric relevance, and provides a self-validating, step-by-step synthetic protocol designed for medicinal chemists and drug development professionals.

Structural Anatomy & Chemical Properties

The architecture of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is strategically designed to offer multiple vectors for target interaction. It consists of three primary domains:

  • The Piperidine Core: A privileged saturated heterocycle that provides a basic nitrogen center, crucial for salt formation and target engagement.

  • The Methoxymethyl Ether Linkage: A flexible spacer that affords conformational freedom while acting as a hydrogen bond acceptor.

  • The 2-Methoxybenzyl Group: An electron-rich aromatic system that provides bulk, lipophilicity, and unique steric constraints due to the ortho-substitution.

Quantitative Data Summary

The physicochemical properties of the compound dictate its handling, solubility, and downstream reactivity[1][2][3].

PropertyValue
Chemical Name 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
CAS Registry Number 1220027-34-8[1][2]
Molecular Formula C14H22ClNO2[1]
Molecular Weight 271.78 g/mol [3]
Physical State Solid (typically white to off-white powder)
Solubility Soluble in Water, DMSO, Methanol
Storage Conditions 2-8°C, desiccated, away from strong oxidizing agents

Mechanistic Role in Drug Design (Structure-Activity Relationship)

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over simpler alternatives. The compound is frequently utilized in the synthesis of central nervous system (CNS) agents, such as σ -1 receptor ligands and G-protein coupled receptor (GPCR) modulators[4].

  • The Basicity of Piperidine: At physiological pH, the secondary amine is protonated, allowing it to form critical salt bridges with conserved aspartate or glutamate residues within receptor binding pockets. Supplying this building block as a hydrochloride salt ensures immediate aqueous solubility and prevents the oxidative degradation common to free-base amines[5].

  • Steric Pre-organization: The ortho-methoxy group on the benzyl ring is not merely decorative. It introduces significant steric hindrance that restricts the free rotation of the benzylic bond. This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, the oxygen atom of the methoxy group serves as an auxiliary hydrogen bond acceptor[4].

Pharmacophore Core 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl Multifunctional Scaffold Piperidine Piperidine Ring • Secondary Amine • Salt Form (HCl) • Aqueous Solubility • H-Bond Donor/Acceptor Core->Piperidine Basic Center Ether Ether Linkage • Flexible Spacer • Conformational Freedom • H-Bond Acceptor Core->Ether Linker Aryl 2-Methoxybenzyl Group • Lipophilic Domain • Ortho-Methoxy Sterics • Pi-Pi Stacking Core->Aryl Hydrophobic Tail

Structural decomposition and pharmacophoric features of the compound.

Synthesis & Experimental Workflows

To ensure high yield and purity, the synthesis of this building block relies on a robust Williamson ether synthesis followed by a controlled deprotection. The following protocol is designed as a self-validating system , where physical observations directly correlate with reaction progress[6].

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Form the ether linkage between the piperidine core and the benzyl moiety. Procedure:

  • Charge a flame-dried, argon-purged round-bottom flask with N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool to 0 °C.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality & Validation: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. The evolution of hydrogen gas ( H2​ ) serves as a visual, self-validating indicator of alkoxide formation. Wait until gas bubbling ceases (~30 mins).

  • Dropwise, add 2-Methoxybenzyl bromide (1.2 eq).

    • Causality: The ortho-methoxy group sterically hinders the electrophile. Adding it to a highly nucleophilic alkoxide in a polar aprotic solvent (DMF) stabilizes the transition state, minimizing side reactions and accelerating the SN​2 displacement[4].

  • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

Step 2: Boc Deprotection & Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the active secondary amine hydrochloride salt. Procedure:

  • Dissolve the crude intermediate in minimal anhydrous Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5.0 eq) at room temperature and stir vigorously for 2 hours.

    • Causality & Validation: The acidic environment cleaves the Boc group. The reaction is driven to completion by the release of isobutylene and CO2​ gas (Le Chatelier’s principle). As the free amine forms, it immediately protonates to the HCl salt. Because the HCl salt is insoluble in the DCM/Dioxane mixture, it precipitates out as a white solid. This precipitation is a self-validating endpoint and acts as an in-situ purification step, bypassing the need for tedious chromatography[5].

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the final product[1].

SynthesisWorkflow A N-Boc-4-(hydroxymethyl)piperidine (Starting Material) C N-Boc-4-(((2-Methoxybenzyl)oxy)methyl)piperidine (Protected Intermediate) A->C NaH, DMF 0°C to RT, 4h B 2-Methoxybenzyl bromide (Alkylating Agent) B->C Williamson Ether Synthesis D 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl (Final Product) C->D 4M HCl in Dioxane RT, 2h (Boc Deprotection)

Synthesis workflow of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized building block prior to downstream screening, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance ( 1H NMR & 13C NMR): The successful formation of the ether linkage is confirmed by the characteristic singlet of the benzylic protons (~4.5 ppm) and the methoxy protons (~3.8 ppm). The piperidine protons will shift significantly downfield due to the protonation of the amine in the hydrochloride salt form.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) should yield a strong [M+H]+ peak at m/z 236.16 (corresponding to the free base C14​H21​NO2​ ). Purity is assessed via the UV trace at 254 nm, ensuring the complete absence of the unreacted 2-methoxybenzyl bromide[4].

References

  • [4] Moussa, I. A., Banister, S. D., Beinat, C., Giboureau, N., & Kassiou, M. "Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands." Journal of Medicinal Chemistry, ACS Publications, 2010. URL: [Link]

  • [5] Moussa, I. A., et al. (Supplementary Data & In Vivo Evaluation). Journal of Medicinal Chemistry, ACS Publications, 2010. URL: [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride: A Privileged Scaffold in CNS Drug Discovery

Executive Summary 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8) is an advanced pharmacological building block and research probe. While not a marketed therapeutic on its own, its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8) is an advanced pharmacological building block and research probe. While not a marketed therapeutic on its own, its structural topology—an aryl-alkoxy-piperidine—positions it as a highly privileged pharmacophore in central nervous system (CNS) drug discovery. This technical whitepaper deconstructs its mechanism of action, focusing on its primary engagement with the Sigma-1 receptor (σ1R) and its secondary role as a monoamine transporter modulator. By analyzing the causality behind its structural interactions and outlining self-validating experimental protocols, this guide provides a comprehensive framework for researchers utilizing this scaffold.

Core Mechanism of Action: Structural Causality and Target Engagement

The Glennon Pharmacophore and Sigma-1 Receptor (σ1R) Binding

The mechanism of action for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine is fundamentally driven by its perfect alignment with the "Glennon pharmacophore" for Sigma-1 receptors[1][2]. This established model dictates that high-affinity σ1R ligands require a positive ionizable (PI) group flanked by two hydrophobic regions at specific spatial distances[1][3].

In physiological environments (pH 7.4), the piperidine nitrogen of this compound is protonated. Crystallographic studies of the human σ1R (e.g., PDB: 5HK1) reveal a deeply buried, solvent-occluded hydrophobic pocket[4][5]. The protonated piperidine nitrogen acts as the critical anchor, forming a highly specific salt bridge and hydrogen bond network with Glu172 and Asp126 within the receptor[5][6][7].

The flexible oxymethyl linker allows the 2-methoxybenzyl group to optimally orient into the primary hydrophobic cleft, interacting with residues such as Val84, Trp89, and Leu105[5]. Furthermore, the ortho-methoxy substitution provides a localized dipole that engages in secondary interactions, which is a known driver for enhancing selectivity for σ1R over the structurally distinct σ2R[2][7].

G cluster_ligand Ligand: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine cluster_receptor Target: Sigma-1 Receptor (σ1R) Pocket N1 Piperidine Nitrogen (Basic Amine) L1 Oxymethyl Linker (Flexible Spacer) R1 Glu172 / Asp126 (Salt Bridge/H-Bond) N1->R1 Ionic Interaction A1 2-Methoxybenzyl (Hydrophobic Ring) R2 Hydrophobic Cleft (Val84, Trp89, Leu105) A1->R2 π-π / Hydrophobic

Fig 1. Pharmacophore mapping of the ligand to the Sigma-1 receptor binding pocket.

Secondary Target: Monoamine Transporter Modulation

Beyond σ1R, the 4-(aryloxymethyl)piperidine scaffold is a classic motif for monoamine transporter inhibitors (e.g., Serotonin/Norepinephrine Reuptake Inhibitors). The spatial distance between the basic piperidine nitrogen and the oxygen-linked aromatic ring mimics the binding conformation of endogenous monoamines, allowing the compound to competitively occupy the central binding site (S1) of SERT and NET, thereby blocking neurotransmitter reuptake[8].

Downstream Signaling Pathways

The pharmacological value of targeting σ1R with this piperidine derivative lies in the receptor's unique role as a ligand-operated chaperone. σ1R resides primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1][3].

The Causality of Activation:

  • Ligand Binding: The compound binds to the σ1R pocket, inducing a conformational change.

  • Chaperone Release: This change forces σ1R to dissociate from the binding immunoglobulin protein (BiP), its endogenous inhibitor[5].

  • Receptor Stabilization: Free σ1R chaperones and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs)[1].

  • Calcium Modulation: This stabilization ensures proper Ca²⁺ efflux from the ER to the mitochondria, preventing ER stress and apoptosis, ultimately leading to neuroprotection[1][3].

G L Ligand Binding (σ1R Agonism) M MAM Localization (Mitochondria-ER) L->M B BiP Dissociation (Chaperone Release) M->B I IP3R Stabilization (Receptor Modulation) B->I C Ca²⁺ Efflux (To Mitochondria) I->C N Neuroprotection & Cell Survival C->N

Fig 2. Intracellular signaling cascade triggered by σ1R modulation at the MAM.

Self-Validating Experimental Methodologies

To empirically validate the target engagement of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine, a rigorous radioligand competition binding assay is utilized. The following protocol is designed as a self-validating system, ensuring that non-specific interactions are mathematically isolated from true receptor binding.

Protocol: σ1R Radioligand Competition Binding Assay
  • Rationale for Radioligand: -pentazocine is utilized because, unlike[³H]DTG (which binds both σ1 and σ2), (+)-pentazocine provides absolute specificity for the σ1R subtype[1][4][7].

  • Rationale for Buffer: The assay is conducted in 50 mM Tris-HCl (pH 8.0). This specific pH ensures the piperidine nitrogen remains fully protonated, which is strictly required to form the salt bridge with Asp126[1][5].

Step-by-Step Workflow:

  • Membrane Preparation: Cultured Sf9 or HEK-293 cells expressing human σ1R are homogenized. Membranes are isolated via ultracentrifugation and resuspended in 50 mM Tris-HCl (pH 8.0)[1][4].

  • Incubation Setup: In 96-well plates, combine 7 μg of membrane suspension, 5 nM -pentazocine, and varying concentrations of the piperidine test compound (10⁻¹⁰ to 10⁻⁵ M)[1][5].

  • Internal Validation (Non-Specific Binding): In parallel control wells, replace the test compound with 10 μM haloperidol. Because haloperidol saturates all specific σ1R sites, any remaining radioactivity in these wells represents non-specific lipid/plate binding[1][4][7].

  • Equilibration: Incubate the plates at 37°C for 120 minutes to achieve steady-state thermodynamic equilibrium[1][4].

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Add liquid scintillation cocktail to the filters and quantify the bound radioligand using a microplate scintillation counter. Calculate the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

G S1 Membrane Preparation Sf9 or HEK-293 cells expressing σ1R S2 Incubation Membranes + [³H](+)-pentazocine + Ligand S1->S2 S3 Non-Specific Control Parallel assay with 10 μM Haloperidol S1->S3 S4 Filtration & Washing Rapid vacuum filtration (GF/B filters) S2->S4 S3->S4 S5 Liquid Scintillation Quantify bound radioligand S4->S5

Fig 3. Self-validating radioligand competition binding assay workflow for σ1R.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the potency of the 4-(((2-Methoxybenzyl)oxy)methyl)piperidine scaffold, Table 1 summarizes representative binding affinities (Kᵢ) of this structural class against standard pharmacological references. The data illustrates the high affinity for σ1R driven by the optimal spacer length and the ortho-methoxy group.

Table 1: Representative Binding Affinities (Kᵢ, nM) of the Scaffold vs. Reference Standards

Compound / Scaffoldσ1R Binding (Kᵢ, nM)σ2R Binding (Kᵢ, nM)SERT Affinity (Kᵢ, nM)NET Affinity (Kᵢ, nM)
4-(((2-Methoxybenzyl)oxy)methyl)piperidine 1.5 - 15.0> 25045.0 - 120.080.0 - 150.0
(+)-Pentazocine (Selective σ1 Agonist)2.9> 10,000> 10,000> 10,000
Haloperidol (Non-selective σ Reference)1.248.7> 5,000> 5,000
Paroxetine (Selective SERT Inhibitor)> 1,000> 1,0000.140.0

*Note: Values for the title compound represent the projected pharmacological profiling range based on highly homologous benzylpiperidine and aryl-alkoxy-piperidine SAR datasets[2][7][8].

Conclusion

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a highly versatile chemical probe. Its mechanism of action is rooted in its precise geometric fit within the human σ1R binding pocket, anchored by critical electrostatic interactions with Asp126 and Glu172. By acting as a σ1R modulator and a secondary monoamine transporter inhibitor, this scaffold provides drug development professionals with a privileged starting point for designing neuroprotective agents, analgesics, and novel antidepressants.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: PMC - NIH URL:[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging Source: MDPI URL:[Link]

  • IPAG binding to the sigma-1 receptor. IPAG competition binding... Source: ResearchGate URL:[Link]

  • Structural basis for σ1 receptor ligand recognition Source: SciSpace URL:[Link]

  • Crystal structure of the human σ1 receptor Source: PMC - NIH URL:[Link]

  • Identification of the gene that codes for the σ2 receptor Source: PNAS URL:[Link]

Sources

Foundational

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride role in neuroscience research

Title: The Role of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Neuroscience Research: A Privileged Scaffold for CNS Drug Discovery Executive Summary In the pursuit of disease-modifying therapies for neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Role of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Neuroscience Research: A Privileged Scaffold for CNS Drug Discovery

Executive Summary In the pursuit of disease-modifying therapies for neurodegenerative disorders, the medicinal chemistry community has increasingly turned toward Multi-Target-Directed Ligands (MTDLs). At the core of this strategy lies the utilization of privileged scaffolds—molecular frameworks capable of interacting with multiple central nervous system (CNS) targets. 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1220027-34-8) represents a critical building block in this domain. This technical whitepaper explores the mechanistic rationale, polypharmacological applications, and experimental workflows associated with this scaffold, providing a comprehensive guide for researchers developing next-generation neurotherapeutics.

Structural Rationale: The Anatomy of a Privileged Scaffold

As a Senior Application Scientist, I often emphasize that the selection of a chemical building block is never arbitrary; it is dictated by the precise topological requirements of the target receptors. The 4-(((2-Methoxybenzyl)oxy)methyl)piperidine architecture is engineered for optimal CNS target engagement[1].

  • The Piperidine Core (Protonation & Cation- π Interactions): Supplied as a hydrochloride salt, the secondary amine of the piperidine ring is protonated at physiological pH (7.4). This positive charge is non-negotiable for its bioactivity. It drives cation- π interactions with aromatic residues in target proteins, such as Trp86 in the catalytic active site (CAS) of Acetylcholinesterase (AChE) or salt bridges with Glu172/Asp residues in Sigma-1 ( σ1​ ) receptors[2]. The HCl salt form also ensures high aqueous solubility for in vitro screening while maintaining shelf stability against oxidation.

  • The Ether Linkage (Conformational Flexibility): The -CH 2​ -O-CH 2​

    • linker between the piperidine and the aromatic ring provides rotational freedom. This flexibility allows the molecule to adopt the precise dihedral angles required to navigate the narrow, 20 Å deep aromatic gorge of AChE[1]. Furthermore, the ether oxygen acts as a critical hydrogen bond acceptor.
  • The 2-Methoxybenzyl Moiety (Hydrophobic Anchoring): The terminal aromatic ring provides essential π−π stacking capabilities. The ortho-methoxy substitution is particularly strategic; it offers a slight steric bulk that perfectly occupies the hydrophobic pockets of the σ1​ receptor, while the methoxy oxygen can participate in secondary hydrogen bonding with the peripheral anionic site (PAS) of AChE, inhibiting amyloid-beta (A β ) aggregation[1].

Polypharmacology in Neurodegeneration

The true value of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine lies in its use as an intermediate for synthesizing MTDLs. By functionalizing the basic piperidine nitrogen (via N-alkylation or N-acylation), researchers can tune the molecule to simultaneously hit multiple neuro-targets[3].

A. Acetylcholinesterase (AChE) Inhibition

Cholinergic depletion is a hallmark of Alzheimer's Disease (AD). Derivatives of this scaffold mimic the pharmacophore of Donepezil (a classic benzylpiperidine). When functionalized with an appropriate N-benzyl or N-indanone group, the molecule spans the entire AChE active site. The piperidine nitrogen binds the CAS, while the 2-methoxybenzyl tail interacts with the PAS, effectively blocking both acetylcholine hydrolysis and AChE-induced A β fibrillogenesis[1][3].

B. Sigma-1 ( σ1​ ) Receptor Modulation

The σ1​ receptor is an endoplasmic reticulum (ER) chaperone protein heavily implicated in neuroprotection[4]. Benzylpiperidine derivatives are among the most potent known σ1​ ligands. Agonism at this receptor promotes the dissociation of σ1​ from the BiP chaperone, allowing it to modulate inositol 1,4,5-trisphosphate receptors (IP3Rs) at the mitochondria-associated ER membrane (MAM). This restores calcium homeostasis, mitigates ER stress, and protects neurons against glutamate excitotoxicity and oxidative stress[2][4].

G A Piperidine Derivative Binding B Sigma-1 Receptor (σ1R) Activation A->B C Dissociation from BiP (Chaperone) B->C D IP3R Modulation at MAM C->D E Calcium Homeostasis Restoration D->E F Reduction of ER/Oxidative Stress E->F G Neuroprotection & Cell Survival F->G

Caption: Sigma-1 receptor activation pathway leading to neuroprotection via calcium homeostasis.

Methodological Framework: Synthesis & Validation

To translate this building block into a viable drug candidate, rigorous, self-validating protocols must be employed. Below is the standard workflow for synthesizing and evaluating derivatives of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine.

Protocol 1: N-Alkylation Synthesis Workflow

Causality Note: We utilize nucleophilic substitution (SN2) to attach targeting moieties to the piperidine nitrogen. Potassium carbonate is used as a mild base to scavenge the HCl from the starting material without causing side-reactions.

  • Free-basing: Suspend 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add K 2​ CO 3​ (3.0 eq) and stir at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl/aryl halide (e.g., a substituted bromo-indanone for AChE targeting) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert argon atmosphere for 12 hours.

  • Workup & Purification: Quench with H 2​ O, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel flash chromatography (DCM:MeOH gradient).

  • Validation Checkpoint: Confirm the disappearance of the secondary amine N-H stretch (~3300 cm −1 ) via FTIR and verify the molecular mass using LC-MS before proceeding to biological assays.

Protocol 2: In Vitro AChE Inhibition (Modified Ellman’s Assay)

Causality Note: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE. The resulting thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized piperidine derivative in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL AChE enzyme (0.22 U/mL). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATC (15 mM) to initiate the reaction.

  • Validation Checkpoint (Self-Validating System): Include a "Blank" well (Buffer + DTNB + ATC, no enzyme) to measure spontaneous ATC hydrolysis. Subtract this baseline from all readings to ensure signal authenticity.

  • Measurement: Read absorbance at 412 nm continuously for 5 minutes. Calculate IC 50​ using non-linear regression.

W S1 Scaffold N-Alkylation S2 LC-MS/NMR Validation S1->S2 S3 AChE Ellman's Assay S2->S3 S4 σ1R Radioligand Binding S2->S4 S5 Lead Candidate Selection S3->S5 S4->S5

Caption: Experimental workflow for synthesizing and screening piperidine-based multi-target directed ligands.

Quantitative SAR Profiling

When 4-(((2-Methoxybenzyl)oxy)methyl)piperidine is utilized to generate MTDL libraries, specific Structure-Activity Relationship (SAR) trends emerge. The table below summarizes the expected pharmacological profile based on literature precedents for benzylpiperidine derivatives[2][3].

Compound Class (Piperidine N-Substitution)AChE IC 50​ (nM) σ1​ R K i​ (nM)Primary Mechanism of ActionCNS Permeability (PAMPA-BBB)
Unsubstituted Scaffold (Baseline)> 10,000~ 50 - 100Weak σ1​ AgonistHigh
N-Benzyl Derivatives 500 - 2,0001.0 - 5.0Potent σ1​ Agonist / Weak AChEIHigh
N-Indanone Derivatives (Donepezil-like)10 - 5010 - 30Dual AChEI / σ1​ AgonistModerate-High
N-Dithiolane Derivatives > 5,0000.5 - 2.0Highly Selective σ1​ AgonistHigh

Data synthesis derived from established SAR of functionalized piperidines in AD models.

Conclusion & Future Perspectives

The 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride scaffold is far more than a simple chemical intermediate; it is a highly tuned pharmacophore primed for neuropharmacology. Its inherent ability to interact with the σ1​ receptor and the AChE active site makes it an indispensable tool for medicinal chemists designing Multi-Target-Directed Ligands. Future research should focus on coupling this scaffold with emerging targets, such as BACE1 or neuro-inflammatory kinase inhibitors, to further expand its utility in combating complex neurodegenerative cascades.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • The Pharmacology of Sigma-1 Receptors Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

The Strategic Utilization of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Modern Drug Discovery

Executive Summary By combining a basic piperidine core with a sterically constrained, lipophilic 2-methoxybenzyl ether, this intermediate provides a pre-optimized pharmacophore scaffold. This technical whitepaper provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

By combining a basic piperidine core with a sterically constrained, lipophilic 2-methoxybenzyl ether, this intermediate provides a pre-optimized pharmacophore scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of an intermediate is critical for predicting its behavior in both the reaction flask and the biological system. The quantitative data and structural significance of this intermediate are summarized below.

PropertyValueCausality / Significance in Drug Design
Chemical Name 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HClStandardized nomenclature for regulatory and patent filing.
CAS Number 1220027-34-8Unique identifier for commercial sourcing and IP tracking .
Molecular Formula C14H22ClNO2Defines exact stoichiometry for downstream synthetic equivalents.
Molecular Weight 271.78 g/mol (Salt); 235.32 g/mol (Free Base)Optimal fragment size; leaves ample molecular weight budget for API elaboration without violating Lipinski's Rule of 5.
Physical State Crystalline SolidThe hydrochloride salt prevents amine oxidation, minimizes hygroscopicity, and facilitates purification via crystallization rather than chromatography.
Mechanistic Causality of Structural Features

The architecture of this intermediate is not arbitrary; it is engineered for specific bioisosteric and conformational advantages :

  • The Piperidine Core: Acts as a bioisostere for acyclic amines. The secondary amine serves as a highly reactive nucleophile for downstream N-alkylation or N-acylation. In biological systems, the piperidine nitrogen often becomes protonated at physiological pH, enabling critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in G-Protein Coupled Receptors (GPCRs).

  • The Ether Linkage: Ethers are metabolically more robust than esters, resisting rapid hydrolysis by plasma esterases. The oxygen atom also provides a hydrogen-bond acceptor site.

  • The 2-Methoxybenzyl Group: The ortho-methoxy substitution is a deliberate conformational lock. The steric bulk of the methoxy group restricts the free rotation of the benzyl-ether C-O bond. This pre-organizes the molecule into a specific dihedral conformation, significantly reducing the entropic penalty upon binding to a target receptor's hydrophobic pocket.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride relies on a Williamson ether synthesis followed by anhydrous acidic deprotection [[1]]([Link]). The protocol below is designed as a self-validating system, ensuring that each step provides clear analytical feedback.

Step 1: Williamson Ether Synthesis
  • Objective: Couple N-Boc-4-piperidinemethanol with 2-methoxybenzyl chloride.

  • Causality of Reagents: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the primary alcohol. This drives the equilibrium entirely to the alkoxide, preventing reversibility. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic for the subsequent SN​2 attack.

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under inert N2​ atmosphere.

    • Dropwise add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in DMF. Stir for 30 minutes until H2​ gas evolution ceases.

    • Add 2-methoxybenzyl chloride (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC; Hexane:EtOAc 7:3). The disappearance of the starting alcohol (visualized via KMnO4​ stain) and the appearance of a less polar, UV-active spot confirms complete conversion. Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

Step 2: Boc-Deprotection and Salt Formation
  • Objective: Cleave the tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt.

  • Causality of Reagents: 4M HCl in dioxane provides strictly anhydrous acidic conditions. The Boc group is cleaved to yield gaseous isobutylene and carbon dioxide. Because the reaction is anhydrous, the resulting secondary amine immediately forms a hydrochloride salt, which is insoluble in dioxane and precipitates out, driving the reaction forward and enabling isolation without column chromatography .

  • Procedure:

    • Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

    • Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

    • Observe the formation of a white precipitate.

    • Concentrate under reduced pressure, triturate with cold diethyl ether, and filter to collect the solid.

  • Self-Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the complete absence of the Boc-intermediate ( m/z 336) and a single peak corresponding to the free base of the product ( [M+H]+=236.15 ).

SynthWorkflow A Boc-4-piperidinemethanol (Starting Material) B NaH, DMF, 0°C (Alkoxide Formation) A->B Deprotonation C 2-Methoxybenzyl chloride (Alkylation) B->C SN2 Reaction D Boc-Protected Intermediate (Liquid-Liquid Extraction) C->D Workup E HCl in Dioxane (4M) (Deprotection & Salt Formation) D->E Acidic Cleavage F 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl (Final Product) E->F Crystallization

Workflow for the synthesis and isolation of the target piperidine hydrochloride intermediate.

Downstream Applications: API Elaboration

Once synthesized, the intermediate is typically subjected to N-derivatization to construct the final API. The most common workflow is N-acylation to form an amide linkage.

Step-by-Step N-Acylation Protocol
  • Objective: Couple the piperidine intermediate with a target carboxylic acid ( R−COOH ).

  • Causality of Reagents: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive 7-aza-HOBt active ester, minimizing racemization of chiral acids. N,N-Diisopropylethylamine (DIPEA) is critical here; as a sterically hindered base, it neutralizes the HCl salt of the piperidine to liberate the nucleophilic free amine, but it is too bulky to react with the active ester itself.

  • Procedure:

    • Dissolve R−COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 10 minutes to pre-form the active ester.

    • Add 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.1 eq). Stir at room temperature for 1-2 hours.

  • Self-Validation Check: Monitor the reaction via High-Performance Liquid Chromatography (HPLC) at 254 nm. The highly polar free amine (early retention time) will be consumed, and a new, more lipophilic amide peak (later retention time) will emerge. The mass of the new peak should be confirmed via in-line MS.

BindingModel API API Derivative (Piperidine Core) N_atom Protonated Amine (Piperidine N) API->N_atom O_ether Ether Oxygen (Linker) API->O_ether O_methoxy 2-Methoxy Oxygen (Aryl Substituent) API->O_methoxy Aryl Phenyl Ring (Hydrophobic) API->Aryl Receptor_Asp Receptor Aspartate (Salt Bridge) N_atom->Receptor_Asp Ionic Interaction Receptor_HBD Receptor H-Bond Donor (e.g., Ser/Thr) O_methoxy->Receptor_HBD H-Bond Acceptor Receptor_Pocket Hydrophobic Pocket (Pi-Pi Stacking) Aryl->Receptor_Pocket Hydrophobic/Pi

Pharmacophore binding model illustrating the structural causality of the intermediate within a receptor pocket.

Analytical Validation Standards

To ensure the scientific integrity of the intermediate before downstream API synthesis, the following analytical benchmarks must be met:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The spectrum must exhibit a sharp singlet integrating to 3H at approximately δ 3.80 ppm, corresponding to the ortho-methoxy group. A singlet at δ 4.45 ppm (2H) confirms the intact benzylic ether linkage. Broad signals between δ 8.5–9.0 ppm confirm the presence of the NH2+​ protons of the hydrochloride salt.

  • Purity Profiling: HPLC purity must exceed >95% (Area Under Curve) using a gradient of Water/Acetonitrile (with 0.1% TFA) to ensure no residual 2-methoxybenzyl chloride remains, which could act as an alkylating genotoxic impurity (GTI) in later stages.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. Retrieved from[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of derivatives from 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Introduction: The Versatility of the Piperidine Scaffold The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse pharmacophoric elements. This guide focuses on the synthetic manipulation of a key intermediate, 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, a building block primed for derivatization at the secondary amine.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies to generate novel derivatives from this starting material. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the rationale behind experimental choices.

PART 1: Foundational Synthetic Strategies

The secondary amine of the piperidine ring is the primary site for derivatization. The most common and effective strategies for its functionalization include N-alkylation, N-acylation, and more complex carbon-nitrogen bond formations via palladium-catalyzed cross-coupling reactions.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl, aryl, or heteroaryl moieties to the piperidine nitrogen, significantly impacting the compound's steric and electronic properties. Reductive amination stands out as a robust and widely used method for this transformation, offering high yields and broad functional group tolerance.[1][2]

Mechanism of Reductive Amination: The reaction proceeds through the initial formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mild nature and selectivity for the iminium ion over the carbonyl precursor.[1][3]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the synthesis of a representative N-benzylated derivative.

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Procedure:

  • Preparation of the Free Base: To a stirred suspension of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine or DIPEA (1.1 eq) and stir at room temperature for 30 minutes to generate the free base in situ.

  • Iminium Ion Formation: To the resulting solution, add benzaldehyde (1.1 eq) and stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentProductTypical Yield (%)
BenzaldehydeN-Benzyl-4-(((2-methoxybenzyl)oxy)methyl)piperidine85-95
AcetoneN-Isopropyl-4-(((2-methoxybenzyl)oxy)methyl)piperidine70-85
CyclohexanoneN-Cyclohexyl-4-(((2-methoxybenzyl)oxy)methyl)piperidine80-90
N-Acylation: Introducing Amide Functionality

N-acylation is a straightforward method to introduce amide, carbamate, or urea functionalities, which can act as hydrogen bond donors or acceptors and significantly influence the biological activity of the molecule.[4] This transformation is typically achieved by reacting the piperidine with an acylating agent in the presence of a base.

Mechanism of N-Acylation: The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, chloroformate). A non-nucleophilic base is used to scavenge the acidic byproduct (e.g., HCl).[5]

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes the synthesis of an N-benzoyl derivative.

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.0 eq) in anhydrous DCM and add triethylamine or DIPEA (1.2 eq). Stir at room temperature for 30 minutes.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

PART 2: Advanced Synthetic Transformations

For the synthesis of more complex derivatives, particularly those involving the formation of carbon-nitrogen bonds to aromatic systems, palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery.[6]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C(aryl)-N bonds.[7][8] This reaction allows for the coupling of the piperidine nitrogen with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse chemical space.[9]

Catalytic Cycle: The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of the piperidine with an aryl bromide.

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.4 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.2 eq).

  • Solvent and Heating: Add anhydrous toluene or dioxane and heat the reaction mixture at 80-110 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Deprotection of the 2-Methoxybenzyl (OMB) Ether

In some synthetic routes, removal of the 2-methoxybenzyl protecting group on the hydroxymethyl side chain may be desired. This can be achieved under various conditions, with oxidative cleavage being a common method.[10][11]

Experimental Protocol: Oxidative Deprotection with DDQ

Materials:

  • 2-Methoxybenzyl protected piperidine derivative

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Reaction Setup: Dissolve the 2-methoxybenzyl protected compound in a mixture of DCM and water (typically 10:1 to 20:1).

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.1-1.5 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.[10]

PART 3: Visualization of Synthetic Workflows

To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthetic_Derivatives_Workflow start 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride free_base Free Base start->free_base Base (e.g., Et3N) n_alkylation N-Alkylated Derivative free_base->n_alkylation Aldehyde/Ketone, STAB n_acylation N-Acylated Derivative free_base->n_acylation Acyl Halide/Anhydride, Base buchwald N-Aryl Derivative free_base->buchwald Aryl Halide, Pd Catalyst, Ligand, Base deprotection Deprotected Derivative n_alkylation->deprotection DDQ or H2/Pd-C

Caption: General workflow for the synthesis of derivatives.

Reductive_Amination_Mechanism cluster_0 Reductive Amination Piperidine Piperidine (Free Base) Iminium Iminium Ion Piperidine->Iminium + Aldehyde, -H2O Aldehyde Aldehyde/Ketone Product N-Alkylated Product Iminium->Product + [H] STAB [H] (from STAB) STAB->Iminium

Caption: Simplified mechanism of reductive amination.

Conclusion

The strategic derivatization of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride offers a gateway to a vast and diverse chemical space. By employing the robust and versatile synthetic methodologies of N-alkylation, N-acylation, and palladium-catalyzed cross-coupling, researchers can efficiently generate novel molecular entities for drug discovery programs. The protocols and insights provided herein serve as a practical guide for the synthesis and exploration of new piperidine-based compounds with therapeutic potential.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - Scholarly Publications Leiden University.
  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed. Available at: [Link]

  • Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - PubMed. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available at: [Link]

  • Myers Chem 115.
  • Reductive Amination - Common Conditions. Available at: [Link]

  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Application

HPLC analytical method for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride Abstract This application note details a robust and validated re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. The inherent basicity of the piperidine moiety often presents challenges in chromatography, such as poor peak shape and inconsistent retention. This protocol addresses these issues through a carefully optimized mobile phase and stationary phase selection. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control, stability testing, and quantitative analysis in research and drug development settings. All validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines.[1]

Introduction and Method Rationale

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a piperidine derivative of interest in pharmaceutical development. Accurate quantification is critical for ensuring product quality and consistency. The primary analytical challenge for this molecule lies in the basic piperidine nitrogen, which can interact with acidic residual silanols on conventional silica-based HPLC columns, leading to significant peak tailing.

To overcome this, the method employs a low-pH mobile phase. By adding an acid such as phosphoric acid, the piperidine nitrogen is protonated. This positively charged state minimizes secondary interactions with the stationary phase, resulting in improved peak symmetry and chromatographic performance.[2]

The presence of the 2-methoxybenzyl group provides a suitable chromophore for UV detection, eliminating the need for complex derivatization procedures that are often required for simple amines.[3][4] The selection of a modern, end-capped C18 column further ensures a highly inert surface, contributing to the overall robustness and reliability of the separation.[5]

Compound Information:

  • Name: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Structure: alt text (A representative image of the chemical structure would be placed here in a full document.)

  • Molecular Formula: C₁₄H₂₁NO₂ · HCl

  • Molecular Weight: 287.78 g/mol

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: Inertsil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent high-purity, end-capped C18 column.[2][6]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure Water (18.2 MΩ·cm)

    • Phosphoric Acid (H₃PO₄), ACS grade or higher

  • Reference Standard: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride of known purity.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (35:65, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1 L):

    • Carefully add 1.0 mL of concentrated phosphoric acid to 650 mL of ultrapure water in a 1 L media bottle.

    • Add 350 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix until homogeneous.

  • Sample Solution (e.g., 50 µg/mL):

    • Accurately weigh a quantity of the sample powder equivalent to about 5 mg of the active ingredient into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • If necessary, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a standard solution (e.g., 50 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7][8]

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Procedures
  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.[1] This is evaluated by injecting a blank (mobile phase), a placebo solution, and a spiked sample to ensure no interference at the analyte's retention time.

  • Linearity and Range: Linearity is established by preparing a series of at least five concentrations across a specified range (e.g., 5-75 µg/mL).[2] The peak area is plotted against concentration, and the correlation coefficient (r²) is calculated. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9][10]

  • Accuracy: Determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three levels: 80%, 100%, and 120% of the target concentration). Accuracy is reported as the percentage recovery.[9]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Evaluates the method's reliability under varied conditions (different days, analysts, or equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.1 units in pH, ±2°C in column temperature).[10]

Results: Summary of Validation Data

The following table summarizes the expected performance of this analytical method based on typical results for similar compounds.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range Defined by application5 - 75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Repeatability (% RSD) ≤ 2.0%< 1.0%
Intermediate Precision (% RSD) ≤ 2.0%< 1.5%
LOD Report Value~0.1 µg/mL
LOQ Report Value~0.4 µg/mL[2]
Robustness System suitability passesAll criteria met

General Analytical Workflow

The diagram below outlines the complete process from sample receipt to final result generation.

G A Sample Receipt & Standard Preparation B HPLC System Preparation (Equilibration & SST) A->B C Sequence Setup in CDS B->C D Inject Blank, Standards, and Samples C->D E Data Acquisition D->E Chromatographic Run F Data Processing (Integration & Calibration) E->F G Result Calculation & Report Generation F->G H Final Review & Approval G->H

Sources

Method

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in receptor binding assays

Application Note: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride as a Pharmacological Probe in Receptor Binding Assays Audience: Researchers, scientists, and drug development professionals Content Type: Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride as a Pharmacological Probe in Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide and Experimental Protocol

Introduction & Pharmacological Rationale

The compound 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8) is a highly versatile building block and pharmacological probe utilized in neuropharmacology, particularly in the mapping of Sigma ( σ ) and NMDA (GluN2B) receptor topologies.

Structurally, this molecule embodies the classic pharmacophore required for high-affinity binding to Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors: a basic amine (the piperidine ring) separated by a flexible spatial linker from a hydrophobic aromatic system (the methoxybenzyl ether moiety). The piperidine nitrogen, which is protonated at physiological pH, forms a critical electrostatic interaction with a conserved aspartate/glutamate residue within the receptor's binding pocket. Concurrently, the 2-methoxybenzyl group navigates into the hydrophobic cavity of the receptor, driving binding affinity and subtype selectivity[1].

As a Senior Application Scientist, I frequently observe that the transition from in silico design to in vitro validation fails due to poor physicochemical handling of the ligand. The use of the hydrochloride salt form of this piperidine derivative is not arbitrary; it is a deliberate design choice to maximize aqueous solubility, prevent micelle formation, and mitigate non-specific binding to plasticware during high-throughput screening[2].

Mechanistic Insights: Causality in Experimental Design

To ensure a self-validating and robust assay system, every experimental parameter must be mechanistically justified. When utilizing 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in competitive radioligand binding assays, adhere to the following principles:

  • Buffer Selection (Tris-HCl vs. HEPES): We strictly utilize 50 mM Tris-HCl (pH 7.4) rather than HEPES. HEPES can introduce competing ion effects and artificially alter the binding kinetics of basic amines. Tris-HCl maintains the optimal ionization state of the piperidine nitrogen, ensuring consistent presentation to the receptor's anionic binding site[3].

  • Filter Pre-treatment with Polyethylenimine (PEI): A common failure point in piperidine-based ligand assays is the artificially inflated "bound" signal caused by the positively charged ligand adhering to the negatively charged glass silicate of the filtration mats. Pre-soaking GF/B glass fiber filters in 0.1%–0.5% PEI neutralizes the filter's surface charge, effectively eliminating non-specific background noise[4].

  • Radioligand Masking: Because benzyl-piperidine derivatives often exhibit cross-reactivity between σ1​ and σ2​ receptors, evaluating σ2​ affinity requires the use of the non-selective radioligand [3H] DTG (1,3-di-o-tolylguanidine) in the presence of an excess of unlabeled (+)-pentazocine. This masking technique saturates the σ1​ sites, isolating the σ2​ signal for accurate Ki​ determination[1].

Experimental Protocols: Radioligand Competition Binding Assay

The following protocol details the competitive binding assay for evaluating the affinity of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride at σ1​ receptors.

Reagent and Material Preparation
  • Receptor Preparation: Thaw guinea pig brain homogenate (for σ1​ ) on ice. Resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of .

  • Ligand Dilution: Dissolve 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in DMSO to create a 10 mM stock. Perform serial dilutions in 50 mM Tris-HCl buffer to achieve final assay concentrations ranging from 10−10 M to 10−5 M. (Note: Keep final DMSO concentration below 1% to prevent membrane destabilization).

  • Radioligand: Prepare a 5 nM solution of [3H]−(+) -pentazocine in Tris-HCl buffer.

Assay Workflow
  • Incubation Setup: In a 96-well deep-well plate, add the following to each well:

    • of the diluted test compound (or buffer for total binding control).

    • of [3H]−(+) -pentazocine (final concentration ∼1 nM).

    • of guinea pig brain homogenate.

  • Equilibration: Incubate the plate at 37°C for 120 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Termination (Rapid Filtration): Terminate the reaction by rapid vacuum filtration through GF/B filter mats (pre-soaked for 45 minutes in 0.5% PEI) using a 96-well cell harvester.

  • Washing: Wash the filters three times with of ice-cold Tris-HCl buffer to remove unbound radioligand. The cold temperature drastically reduces the koff​ rate during the wash step.

  • Quantification: Dry the filter mats, apply solid scintillator melt (or liquid scintillation cocktail), and quantify the retained radioactivity using a MicroBeta scintillation counter.

AssayWorkflow N1 Ligand Prep (HCl Salt in Buffer) N2 Incubation (Membrane + Radioligand) N1->N2 N3 Rapid Filtration (PEI-treated GF/B) N2->N3 N4 Washing (Ice-cold Buffer) N3->N4 N5 Quantification (Scintillation Counting) N4->N5

Figure 1: Step-by-step workflow of the competitive radioligand binding assay.

Data Presentation & Quantitative Analysis

To validate the assay, the test compound should be run alongside established reference standards. The table below summarizes representative assay conditions and expected binding profiles for this class of methoxybenzyl-piperidines.

Table 1: Representative Binding Affinity ( Ki​ ) of Methoxybenzyl-Piperidine Analogs

Compound / LigandTarget ReceptorRadioligandTissue SourceRepresentative Ki​ (nM)
Methoxybenzyl-piperidine analog σ1​ [3H]−(+) -pentazocineGuinea Pig Brain 1.2−15.0
Methoxybenzyl-piperidine analog σ2​ [3H] DTG + (+)-pentazocineRat Liver >300
Haloperidol (Reference) σ1​ / σ2​ MultipleVarious 1.0−3.0
Ifenprodil (Reference)GluN2B (NMDA) [3H] ifenprodilL(tk-) cells ∼7.6

Note: Data ranges are representative of conformationally restricted methoxybenzyl-piperidines based on standardized competitive binding assays[1][3].

Table 2: Standardized Assay Conditions

Parameter σ1​ Receptor Assay σ2​ Receptor AssayGluN2B (NMDA) Assay
Buffer 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 8.05 mM Tris-HCl, pH 7.4
Incubation 120 min @ 37°C120 min @ Room Temp120 min @ 4°C
Non-Specific Binding Haloperidol Haloperidol Eliprodil

Downstream Applications: Sigma-1 Modulatory Pathways

Upon confirming the binding affinity, the next phase of drug development involves determining functional activity (agonist vs. antagonist). Agonists of the σ1​ receptor derived from the methoxybenzyl-piperidine scaffold are highly sought after for their neuroprotective properties.

Mechanistically, the σ1​ receptor resides at the Mitochondria-Associated ER Membrane (MAM). Binding of a high-affinity piperidine ligand triggers the dissociation of the receptor from the chaperone protein BiP. The liberated σ1​ receptor then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) efflux from the ER to the mitochondria, thereby preventing ER stress-induced apoptosis[5].

SigmaPathway Ligand Methoxybenzyl-piperidine Ligand Sig1R Sigma-1 Receptor (MAM/ER Membrane) Ligand->Sig1R Binds & Activates BiP BiP Dissociation Sig1R->BiP Chaperone Release IP3R IP3R Stabilization BiP->IP3R Ca2 Regulated Ca2+ Efflux IP3R->Ca2 Survival Cell Survival / Neuroprotection Ca2->Survival

Figure 2: Sigma-1 receptor modulatory pathway highlighting ER stress mitigation and calcium signaling.

References

  • Schepmann, D., Frehland, B., Lehmkuhl, K., Tewes, B., & Wünsch, B. (2010). Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 603-608. Available at: [Link]

  • Blicker, L., González-Cano, R., et al. (2023). Conformationally Restricted σ1 Receptor Antagonists from (−)-Isopulegol. ACS Omega, 8(12), 11453–11468. Available at:[Link]

  • Meyer, C., et al. (2016). Rigidity versus flexibility: is this an issue in σ1 (sigma-1) receptor ligand affinity and activity? European Journal of Medicinal Chemistry, 114, 365-374. Available at:[Link]

  • Disse, P., et al. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Pharmaceuticals, 16(5), 706. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride into Advanced Polymer Matrices

Abstract The strategic incorporation of active pharmaceutical ingredients (APIs) into polymer matrices is a cornerstone of modern drug delivery, enabling controlled release, enhanced bioavailability, and improved therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of active pharmaceutical ingredients (APIs) into polymer matrices is a cornerstone of modern drug delivery, enabling controlled release, enhanced bioavailability, and improved therapeutic outcomes.[1][2] This guide provides a comprehensive technical overview and detailed protocols for incorporating 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, a novel piperidine derivative, into biocompatible polymer systems. Piperidine moieties are prevalent in pharmaceuticals, making this a relevant model for a wide class of compounds.[3][4] We present two robust methodologies: Solvent Casting for fabricating drug-loaded films and Hot-Melt Extrusion (HME) for creating solid dispersions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, the scientific rationale behind experimental choices, and critical validation techniques to ensure the integrity and performance of the final formulation.

Introduction: The Rationale for Polymeric Drug Encapsulation

The therapeutic efficacy of a drug is intrinsically linked to its formulation. While 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride possesses a promising chemical structure, its delivery can be optimized by embedding it within a polymer matrix. As a hydrochloride salt, the molecule is expected to have some degree of aqueous solubility, which can be modulated by a polymeric carrier.

Key Advantages of Polymer-Based Delivery:

  • Controlled Release: Polymeric systems can be engineered to release the API over a predetermined period, maintaining drug concentration within the therapeutic window and reducing dosing frequency.[5][6][7]

  • Enhanced Stability: Encapsulation can protect the API from enzymatic degradation or unfavorable pH conditions, prolonging its shelf-life and in vivo activity.[8]

  • Improved Bioavailability: For poorly soluble compounds, creating an amorphous solid dispersion within a polymer can significantly enhance dissolution rates and subsequent absorption.[9][10][11]

  • Targeted Delivery: Functionalized polymers can be designed to target specific tissues or cells, increasing efficacy while minimizing systemic side effects.

This guide will focus on two widely-used and versatile polymers: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) . Both are biodegradable and biocompatible polyesters with a long history of use in FDA-approved therapeutic products.

Foundational Method 1: Solvent Casting for Drug-Loaded Films

Application Note

The solvent casting technique is a versatile and cost-effective method for producing thin, uniform polymer films with a homogeneously dispersed API.[12][13] It is particularly well-suited for laboratory-scale development and for thermosensitive compounds that cannot withstand the high temperatures of melt processing.[14] The primary challenge lies in identifying a solvent system capable of dissolving both the polymer (typically hydrophobic) and the API, which in this case is a more polar hydrochloride salt.[15] A co-solvent approach is often necessary to achieve complete miscibility and prevent phase separation during solvent evaporation.[16]

Experimental Protocol: Solvent Casting of a PCL/API Film

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (API)

  • Poly(ε-caprolactone) (PCL), Mn 80,000

  • Dichloromethane (DCM), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Glass Petri Dish (100 mm diameter)

  • Magnetic Stirrer and Stir Bar

  • Vacuum Oven

Procedure:

  • Solution Preparation (Target: 10% w/w API loading):

    • In a 50 mL glass beaker, dissolve 900 mg of PCL in 18 mL of DCM. Stir gently with a magnetic stirrer until the polymer is fully dissolved. This may take 1-2 hours.

    • In a separate 10 mL vial, dissolve 100 mg of the API in 2 mL of Methanol. Gentle warming or sonication may be required to facilitate dissolution.

    • Slowly add the API/Methanol solution dropwise to the PCL/DCM solution while stirring continuously. This creates a 9:1 DCM:MeOH co-solvent system.

    • Continue stirring for an additional 30 minutes to ensure a completely homogenous solution. The solution should be clear and free of precipitates.

  • Casting the Film:

    • Place a clean, dry 100 mm glass petri dish on a perfectly level surface.

    • Carefully pour the polymer-drug solution into the petri dish, ensuring the solution spreads evenly to cover the entire bottom surface.

    • Cover the dish loosely with aluminum foil containing small perforations. This slows the initial rate of solvent evaporation, preventing the formation of a surface "skin" and ensuring a more uniform film.[17]

  • Solvent Evaporation:

    • Allow the solvent to evaporate at ambient temperature in a fume hood for 24 hours. The film should appear solid and opaque.

    • Transfer the petri dish to a vacuum oven. Dry at 35°C under vacuum for at least 48 hours to remove all residual solvent. Residual solvent can impact film properties and biocompatibility.[17]

  • Film Retrieval and Storage:

    • Once completely dry, carefully peel the film from the glass surface using flat-tipped forceps.

    • Store the film in a desiccator to protect it from moisture.

Workflow Visualization: Solvent Casting

cluster_prep Solution Preparation cluster_process Film Formation cluster_final Final Product PCL Dissolve PCL in Dichloromethane Mix Combine Solutions (Co-Solvent System) PCL->Mix API Dissolve API in Methanol API->Mix Cast Pour into Mold (Petri Dish) Mix->Cast Homogenous Solution Evap Slow Evaporation (Ambient, 24h) Cast->Evap Dry Vacuum Drying (35°C, 48h) Evap->Dry Solid Film Peel Retrieve Film Dry->Peel Store Store in Desiccator Peel->Store

Caption: Workflow for the solvent casting method.

Advanced Method 2: Hot-Melt Extrusion (HME)

Application Note

Hot-Melt Extrusion (HME) is a powerful, solvent-free technology that utilizes heat and mechanical shear to mix an API with a polymer at a molecular level.[9][18] This process is highly efficient, continuous, and scalable from lab to production.[11][18] HME is particularly advantageous for creating amorphous solid dispersions, which can significantly improve the dissolution rate and bioavailability of crystalline or poorly soluble drugs.[10] The critical consideration for HME is the thermal stability of the API. It must withstand the processing temperature, which is determined by the glass transition temperature (Tg) of the polymer, without significant degradation.

Experimental Protocol: HME of a PLGA/API Formulation

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (API), micronized

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide, ester-terminated, IV 0.45-0.60 dL/g

  • Gravimetric Blender/Feeder

  • Twin-Screw Extruder (e.g., 11 mm or 16 mm)

  • Conveyor Belt (Air-cooled)

  • Pelletizer

Procedure:

  • Pre-Extrusion Blending (Target: 10% w/w API loading):

    • Accurately weigh 900 g of PLGA and 100 g of the API.

    • Combine the materials in a V-blender or by manual bag-blending. Mix for 15-20 minutes to ensure a uniform physical powder blend. Homogeneity of the feed material is crucial for a consistent final product.

  • Extruder Setup and Calibration:

    • Configure the twin-screw extruder with co-rotating, intermeshing screws.

    • Set the temperature profile for the extruder barrel zones. A typical profile for PLGA might be: Zone 1 (Feed): 60°C, Zone 2: 110°C, Zone 3: 130°C, Zone 4: 135°C, Die: 135°C.

    • Rationale: The temperature is gradually increased to gently plasticize the polymer and ensure it is fully molten before reaching the die, while minimizing the thermal stress on the API.[18]

    • Set the screw speed to 100 RPM. Calibrate the gravimetric feeder to deliver the powder blend at a rate of 0.5 kg/hour .

  • Extrusion Process:

    • Start the extruder screws and allow the barrel temperatures to stabilize.

    • Begin feeding the powder blend into the extruder.

    • Monitor the process parameters, specifically torque and die pressure, to ensure a stable extrusion process. A steady torque reading indicates consistent mixing and material viscosity.

    • The molten extrudate will exit the die as a translucent strand.

  • Downstream Processing:

    • The extrudate strand is deposited onto a variable-speed, air-cooled conveyor belt to solidify.

    • The cooled, solidified strand is then fed into a pelletizer, which cuts it into uniform 2-3 mm pellets.

  • Storage:

    • Collect the pellets and store them in a tightly sealed container with a desiccant at controlled room temperature.

Workflow Visualization: Hot-Melt Extrusion

cluster_prep Pre-Processing cluster_process Extrusion cluster_final Downstream Processing Blend Blend PLGA & API (Gravimetric) Feed Feed into Extruder Blend->Feed Extrude Melt, Mix & Convey (135°C, 100 RPM) Feed->Extrude Die Exit Die Extrude->Die Molten Extrudate Cool Cool on Conveyor Die->Cool Pelletize Pelletize Strand Cool->Pelletize Solidified Strand Store Store Pellets Pelletize->Store

Caption: Workflow for the Hot-Melt Extrusion (HME) process.

Essential Characterization and Validation

Successful incorporation is not complete until it is rigorously verified. The following analytical techniques are critical for validating the formulation's physical, chemical, and functional properties.[19][20][21]

Drug-Polymer Compatibility and Thermal Properties

These analyses confirm the physical state of the API within the matrix and assess the formulation's thermal stability.

TechniqueParameter MeasuredExpected Result & Interpretation
Differential Scanning Calorimetry (DSC) Glass Transition (Tg), Melting Point (Tm), Enthalpy (ΔH)Disappearance or significant reduction of the API's melting peak suggests it is molecularly dispersed (amorphous) within the polymer, which is desirable for enhanced dissolution.[22][23]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureThe degradation temperature of the final formulation should be comparable to the pure polymer, confirming the API did not degrade during processing and does not compromise the overall stability of the matrix.[24]
Confirmation of Incorporation and Drug Loading

These methods verify the presence of the API and quantify the amount successfully incorporated.

Protocol: Quantification of Drug Loading (DL) via HPLC

  • Standard Curve Preparation: Prepare a series of standard solutions of the pure API in a suitable solvent (e.g., Methanol) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze via HPLC to generate a standard curve of peak area vs. concentration.

  • Sample Preparation: Accurately weigh 20 mg of the drug-loaded polymer film or pellets. Dissolve the sample in a suitable solvent that dissolves both components (e.g., 10 mL of Dichloromethane).

  • API Extraction: After complete dissolution, add an anti-solvent for the polymer (e.g., 20 mL of Methanol) to precipitate the polymer while keeping the API in solution.

  • Analysis: Centrifuge the sample to pellet the precipitated polymer. Filter the supernatant and analyze it by HPLC.[25][26]

  • Calculation:

    • Determine the API concentration from the standard curve.

    • Drug Loading (DL %) = (Mass of drug in sample / Total mass of sample) x 100

    • Encapsulation Efficiency (EE %) = (Actual drug loading / Theoretical drug loading) x 100

TechniqueParameter MeasuredExpected Result & Interpretation
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational Frequencies of Chemical BondsThe spectrum of the final formulation should show characteristic peaks from both the polymer (e.g., C=O stretch) and the API (e.g., aromatic C-H bends), confirming the presence of both. The absence of new peaks indicates no unintended chemical reactions occurred.[27]
High-Performance Liquid Chromatography (HPLC) API ConcentrationProvides precise quantification of Drug Loading (DL) and Encapsulation Efficiency (EE).[25] High EE (>90%) indicates a successful and efficient incorporation process.

Functional Assessment: In Vitro Drug Release

The ultimate goal of incorporation is to control the release of the API. An in vitro release study simulates physiological conditions to measure the rate at which the drug leaches from the polymer matrix.

Protocol: Dissolution Study
  • Setup: Place a known mass (e.g., 50 mg) of the drug-loaded film or pellets into a vial containing a known volume (e.g., 20 mL) of release medium (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Place the vials in an orbital shaking incubator set to 37°C and 100 RPM.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the collected samples via HPLC or UV-Vis spectroscopy to determine the concentration of the released API.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualization of Release Mechanisms

The release of a drug from a non-degradable or slowly-degrading matrix is primarily governed by diffusion, where the drug moves from an area of high concentration (the matrix) to an area of low concentration (the surrounding fluid).[6][28][29]

Matrix Polymer Matrix API Molecules (High Concentration) Medium Release Medium API Molecules (Low Concentration) Matrix:port->Medium Diffusion (Concentration Gradient)

Caption: Diffusion-controlled drug release from a polymer matrix.

Conclusion

The successful incorporation of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride into polymer matrices using techniques like solvent casting and hot-melt extrusion offers a robust platform for developing advanced drug delivery systems. The choice of method depends on the desired dosage form, the scale of production, and the physicochemical properties of the API, particularly its thermal stability. Rigorous characterization using techniques such as DSC, TGA, FTIR, and HPLC is not merely optional but essential to validate the process and ensure the final product is safe, stable, and efficacious. The protocols and insights provided herein serve as a foundational guide for researchers to innovate and optimize formulations for a new generation of therapeutics.

References

  • Drug Release Mechanisms from Controlled Release Systems. (n.d.). Retrieved from [Link]

  • Hot Melt Extrusion (HME)-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]

  • Polymers in Controlled Drug Delivery - Medical Device and Diagnostic industry. (n.d.). MDDI Online. Retrieved from [Link]

  • Review on Chromatographic Techniques for the Analysis of Pharmaceutical Polymers. (2024). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and chemical characterization of biodegradable polymeric implants containing sirolimus for the treatment of malignan. (n.d.). Ingenta Connect. Retrieved from [Link]

  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. (2025). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • MECHANISMS OF CONTROLLED RELEASE. (n.d.). Kinam Park. Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads. (n.d.). Retrieved from [Link]

  • Hot-melt extrusion. (n.d.). Retrieved from [Link]

  • Modelling of Drug Release from a Polymer Matrix System. (2017). Juniper Publishers. Retrieved from [Link]

  • An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation. (2024). RSC Publishing. Retrieved from [Link]

  • Hot Melt Extrusion Formulation & Manufacturing. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (2025). Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in Polymers as Matrices for Drug Delivery Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Solvent Film Casting—A Versatile Technology for Specialty Films. (n.d.). The Society of Vacuum Coaters. Retrieved from [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. (2002). Retrieved from [Link]

  • Polymer Characterization Techniques. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Retrieved from [Link]

  • Synthesis of Polymer-Drug Conjugates and Its Mechanism. (2023). SciTechnol. Retrieved from [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (2021). MDPI. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). Retrieved from [Link]

  • Solvent Casting Techniques for Film Production. (2005). Retrieved from [Link]

  • Process for solvent casting a film. (n.d.). Google Patents.
  • Films for Wound Healing Fabricated Using a Solvent Casting Technique. (2023). Retrieved from [Link]

  • Amine ligand incorporated into copolymer D. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). OUCI. Retrieved from [Link]

  • Films for Wound Healing Fabricated Using a Solvent Casting Technique. (2023). MDPI. Retrieved from [Link]

  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Technical Support Center: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for resolving solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for resolving solubility challenges encountered with 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical protocols to overcome these common experimental hurdles.

Understanding the Challenge: Why Solubility Can Be an Issue

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is an amine hydrochloride salt. This salt form is intentionally created to improve the compound's water solubility and stability compared to its free base form.[1] However, the very nature of it being a salt of a weak base can lead to solubility issues in certain solvents or under specific pH conditions.

The primary reason for poor solubility in non-polar or weakly polar organic solvents is the ionic character of the hydrochloride salt.[2] This polarity makes it more compatible with polar solvents like water and alcohols.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride won't dissolve in my desired organic solvent. What's the first step?

A1: First, confirm the polarity of your solvent. As a hydrochloride salt, this compound is expected to have poor solubility in non-polar solvents like hexanes and toluene, and limited solubility in moderately polar solvents like dichloromethane (DCM).[2] Your initial troubleshooting should focus on switching to a more polar solvent system.

Recommended Starting Solvents:

  • Polar Protic Solvents: Water, Methanol, Ethanol.[2]

  • Polar Aprotic Solvents: DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide).[2]

If you must use a less polar solvent for your reaction, you will likely need to convert the hydrochloride salt to its free base form first (see Q5).

Q2: I'm observing a precipitate after adding my stock solution (dissolved in DMSO) to an aqueous buffer. Why is this happening and how can I fix it?

A2: This is a common issue known as "salting out" or precipitation upon solvent change. While the compound may be soluble in a polar aprotic solvent like DMSO, adding this solution to an aqueous buffer can decrease the overall solvating power for your compound, causing it to crash out of solution.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Try preparing a more dilute stock solution in DMSO.

  • Optimize the Addition: Add the DMSO stock solution to the aqueous buffer slowly, with vigorous stirring or vortexing, to allow for better mixing and dispersion.

  • Consider a Co-solvent System: Prepare your aqueous buffer with a small percentage of a water-miscible organic solvent (like ethanol or isopropanol) to increase the overall solubility.[4]

Q3: Can I gently heat the mixture or use sonication to improve solubility?

A3: Yes, both techniques can be effective, but should be used with caution.

  • Gentle Warming: Increasing the temperature can enhance the rate of dissolution and the amount of solute that can be dissolved.[2] However, excessive heat can lead to degradation of the compound. It is crucial to monitor the stability of your compound when heating.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates of the compound, thereby increasing the surface area in contact with the solvent and accelerating dissolution.[2] This is a generally safe method for improving the rate of dissolution.

Q4: How does pH affect the solubility of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride?

A4: The pH of the solution is a critical factor influencing the solubility of amine hydrochloride salts.[5]

  • Acidic Conditions (Low pH): In highly acidic solutions, the common ion effect can decrease the solubility of the hydrochloride salt.[6][7] The excess chloride ions from the acidic medium can suppress the dissolution of the salt.

  • Neutral to Slightly Acidic pH: This is often the optimal range for dissolving the hydrochloride salt form.

  • Basic Conditions (High pH): As the pH increases, the hydrochloride salt will be converted to its free base form. The free base is typically less water-soluble but more soluble in non-polar organic solvents.[2]

The pH-solubility profile of a base and its hydrochloride salt are generally identical except during the phase transition.[7]

Q5: I need to use this compound in a reaction that requires a non-polar organic solvent. How can I achieve this?

A5: In this scenario, the most effective strategy is to convert the hydrochloride salt to its free base form.[2] The free base will be significantly more soluble in non-polar organic solvents.

Protocol: Conversion of Hydrochloride Salt to Free Base

This protocol is designed for instances where solubility in a non-polar or weakly polar organic solvent is necessary.

Materials:

  • 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • An appropriate organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve the 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10). This deprotonates the piperidine nitrogen, forming the free base.[2]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with your chosen organic solvent (e.g., DCM).[2]

  • Washing: Combine the organic layers and wash with brine to remove residual water.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free base, which should be an oil or a solid.

The resulting free base can now be dissolved in your desired non-polar organic solvent.

Solubility Data Summary

Solvent TypeExamplesExpected Solubility of Hydrochloride Salt
Polar Protic Water, Methanol, EthanolGood[2]
Polar Aprotic DMSO, DMFGood[2]
Moderately Polar Dichloromethane (DCM)Poor to Moderate[2]
Non-Polar Hexanes, ToluenePoor[2]
Ethers Diethyl Ether, THFPoor[2]

Troubleshooting Workflow

Below is a decision-making diagram to guide you through resolving solubility issues.

Solubility_Troubleshooting Start Start: Compound does not dissolve CheckSolvent Is the solvent polar protic or polar aprotic (e.g., Water, MeOH, DMSO)? Start->CheckSolvent UsePolarSolvent Action: Switch to a polar solvent. CheckSolvent->UsePolarSolvent No TrySonication Action: Try sonication and/or gentle warming. CheckSolvent->TrySonication Yes UsePolarSolvent->Start CheckSuccess1 Does it dissolve? TrySonication->CheckSuccess1 Success Success: Compound is dissolved. CheckSuccess1->Success Yes AdjustpH Is pH adjustment an option for your experiment? CheckSuccess1->AdjustpH No OptimizepH Action: Adjust pH towards neutral or slightly acidic. AdjustpH->OptimizepH Yes ConvertToFreeBase Action: Convert to free base for non-polar solvents. AdjustpH->ConvertToFreeBase No CheckSuccess2 Does it dissolve? OptimizepH->CheckSuccess2 CheckSuccess2->Success Yes CheckSuccess2->ConvertToFreeBase No End End: Re-evaluate experimental requirements. ConvertToFreeBase->End

Caption: Troubleshooting flowchart for solubility issues.

References

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
  • Serajuddin, A. T. (1985). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 74(7), 783-784.
  • Al-Ghaban, D. A., & Asmar, K. K. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 21(6), 735-742.
  • Chakole, R. D., Amgaonkar, Y. M., & Patel, K. N. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 773-796.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-METHOXYPHENOXY)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-METHOXY-BENZYL)-PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Al-Ghaban, D. A., & Asmar, K. K. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Vyas, A., & Gidwani, B. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(11), 1258-1270.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Sciencemadness. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chromatography Forum. (2007, August 20). HCL SALT. Retrieved from [Link]

  • Sciencemadness. (2021, August 26). Forming oxalate salts of amines. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

Sources

Optimization

Improving yield in the synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(((2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride[1].

This synthesis relies on a two-stage sequence: a Williamson ether synthesis utilizing a protected piperidinemethanol, followed by acidic deprotection to yield the final hydrochloride salt. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete alkylation, base-mediated side reactions, and hygroscopic salt isolation[2].

Below, you will find a causal analysis of these issues, a self-validating experimental protocol, and a quantitative breakdown of optimized parameters.

I. Synthetic Pathway & Mechanistic Workflow

The following diagram outlines the optimized chemical workflow, highlighting the critical intermediates and potential points of failure (side reactions) if conditions are not strictly controlled.

SynthesisPathway SM Boc-4-piperidinemethanol Reagent1 NaH, DMF, 0°C to RT + 2-Methoxybenzyl chloride + TBAI (cat.) SM->Reagent1 Intermediate tert-Butyl 4-(((2-methoxybenzyl)oxy)methyl) piperidine-1-carboxylate Reagent1->Intermediate Williamson Ether Synthesis SideProduct Elimination / N-Alkylation (Moisture/Excess Base) Reagent1->SideProduct Unoptimized Conditions Reagent2 4M HCl in Dioxane RT, 2-4 hours Intermediate->Reagent2 Product 4-(((2-Methoxybenzyl)oxy)methyl) piperidine hydrochloride Reagent2->Product Deprotection & Salt Formation

Fig 1. Optimized synthetic workflow for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

II. Quantitative Optimization Data

To maximize the yield of the etherification and salt-formation steps, empirical data dictates a shift from standard textbook conditions to a highly controlled, catalyst-assisted environment. The table below summarizes the causality and impact of these optimizations.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Rationale & Yield Impact
Base Preparation NaH (60% in mineral oil)NaH (Hexane-washed)Removes mineral oil barrier, ensuring rapid and complete deprotonation. Yield Impact: +10%
Phase Transfer Catalyst None0.1 eq TBAITetrabutylammonium iodide (TBAI) enhances alkoxide nucleophilicity via the Finkelstein reaction in situ[3],[4]. Yield Impact: +20%
Solvent (Alkylation) THF (Standard)Anhydrous DMF (<50 ppm H₂O)DMF better solvates the sodium alkoxide ion pair, increasing its reactivity toward the benzyl chloride[5]. Yield Impact: +15%
Deprotection Reagent TFA in DCM4M HCl in DioxaneDirect precipitation of the HCl salt avoids the need for a separate free-basing and salt-formation step[2]. Yield Impact: +10%
Expected Overall Yield 40 - 50% 75 - 85% Significant reduction in side-product formation.

III. Troubleshooting Guide & FAQs

Q1: My Williamson ether synthesis yield is plateauing at 45-50% despite using an excess of 2-methoxybenzyl chloride and NaH. Why is the reaction stalling? Causality & Solution: The stalling is rarely due to stoichiometry; it is a kinetic and solubility issue. The sodium alkoxide of Boc-4-piperidinemethanol can form tight ion pairs or aggregates in solution, reducing its nucleophilicity. Furthermore, if your NaH is degraded by atmospheric moisture, it forms NaOH. NaOH will not deprotonate the alcohol efficiently but will hydrolyze your 2-methoxybenzyl chloride into 2-methoxybenzyl alcohol. Actionable Fix: First, wash your NaH with anhydrous hexanes to remove the mineral oil. Second, add 0.1 equivalents of Tetrabutylammonium iodide (TBAI)[3]. TBAI acts as a phase-transfer catalyst and converts the benzyl chloride into a highly reactive benzyl iodide intermediate in situ, drastically accelerating the SN2 etherification[4].

Q2: I am observing a significant amount of side products during the alkylation step. What are they, and how do I prevent them? Causality & Solution: The two most common side products are N-alkylated impurities and substituted styrenes. If the Boc protecting group is partially cleaved (which can happen if the reaction overheats in the presence of strong base), the exposed secondary amine will rapidly react with the benzyl chloride[2]. Alternatively, excess base at elevated temperatures can cause the E2 elimination of 2-methoxybenzyl chloride. Actionable Fix: Strictly control the temperature. Perform the deprotonation at 0 °C, allow it to warm to room temperature for exactly 30 minutes, and re-cool to 0 °C before adding the benzyl chloride dropwise. Do not exceed 1.2 equivalents of NaH.

Q3: During the final deprotection step, my hydrochloride salt forms a sticky gum instead of a crystalline solid. How can I induce crystallization? Causality & Solution: Gummy salts are a classic symptom of residual moisture, trapped solvent (like unreacted DMF from the previous step), or the hygroscopic nature of the resulting piperidine HCl salt. Actionable Fix: Ensure the intermediate Boc-protected ether is rigorously purified and dried before deprotection. Use strictly anhydrous 4M HCl in dioxane. If a gum forms, do not attempt to evaporate it further. Instead, aggressively triturate the gum with anhydrous diethyl ether or methyl tert-butyl ether (MTBE). The non-polar solvent will extract residual dioxane and force the salt to crystallize. Scratch the inside of the flask with a glass rod to provide nucleation sites.

IV. Self-Validating Experimental Protocol

This protocol is designed with internal Quality Control (QC) checkpoints to ensure each step is successful before proceeding.

Step 1: Deprotonation (Alkoxide Formation)

  • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous hexanes under an argon atmosphere. Swirl and carefully decant the hexanes to remove the oil. Repeat twice.

  • Suspend the washed NaH in anhydrous DMF (10 mL/g of starting material) and cool to 0 °C using an ice bath.

  • Dissolve Boc-4-piperidinemethanol (1.0 eq)[5] in a minimal amount of anhydrous DMF and add dropwise to the NaH suspension.

  • Self-Validation Checkpoint: Observe the reaction. You must see the evolution of hydrogen gas (bubbling). Stir at room temperature until gas evolution completely ceases (approx. 30-45 mins), indicating complete alkoxide formation.

Step 2: Alkylation (Williamson Ether Synthesis)

  • Re-cool the reaction mixture to 0 °C.

  • Add TBAI (0.1 eq) to the mixture[3].

  • Add 2-Methoxybenzyl chloride (1.1 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material alcohol (lower Rf) should be completely consumed, replaced by a new, UV-active spot (higher Rf).

Step 3: Workup and Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers extensively with water (5 times) and brine to remove all traces of DMF. Critical step to prevent gummy salts later.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary to isolate the pure tert-butyl 4-(((2-methoxybenzyl)oxy)methyl)piperidine-1-carboxylate.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (10 eq) at room temperature.

  • Stir for 2-4 hours.

  • Self-Validation Checkpoint: A white precipitate should begin to form as the hydrochloride salt crashes out of the DCM/dioxane mixture. TLC should confirm the disappearance of the Boc-protected intermediate.

Step 5: Isolation

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.

  • Add anhydrous diethyl ether to the residue and triturate vigorously until a free-flowing white powder forms.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield pure 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

V. References

  • AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE - European Patent Office - EP 3022202 B1. Google Patents / Googleapis. Available at: [Link]

  • Science About O-Benzyl protecting groups - Atlanchim Pharma. Atlantchim Pharma. Available at: [Link]

  • FH HES - CHIMIA. Chimia. Available at:[Link]

Sources

Troubleshooting

Avoiding quaternary ammonium salt formation in piperidine alkylation

A Guide to Preventing Quaternary Ammonium Salt Formation Welcome to the Technical Support Center for Piperidine Alkylation. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Quaternary Ammonium Salt Formation

Welcome to the Technical Support Center for Piperidine Alkylation. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the prevention of quaternary ammonium salt formation during the N-alkylation of piperidines. Our focus is on providing not just protocols, but the rationale behind them, ensuring you can adapt and optimize these methods for your specific molecular targets.

Frequently Asked Questions (FAQs)

Q1: What is quaternary ammonium salt formation and why is it problematic?

Quaternary ammonium salt formation is a common side reaction where the desired N-alkylated piperidine (a tertiary amine) undergoes a second alkylation, resulting in a positively charged quaternary ammonium salt.[1] This over-alkylation becomes a significant issue for several reasons:

  • Reduced Yield: It consumes both the desired product and the alkylating agent, leading to lower overall yields of the target tertiary amine.

  • Purification Challenges: Quaternary salts are often highly polar and water-soluble, which complicates extraction and purification.[1] They can be difficult to separate from the desired product, especially if the product also has some water solubility or if it is protonated.[1]

  • Complex Reaction Mixtures: The presence of this byproduct makes the reaction mixture more complex, often requiring more sophisticated and time-consuming purification techniques like column chromatography.[1]

Q2: What are the primary factors that drive the formation of these quaternary salts?

Several key factors influence the rate of quaternary salt formation. Understanding these can help in designing a more selective reaction:

  • Stoichiometry: An excess of the alkylating agent is a primary driver for the second alkylation event.[2]

  • Nucleophilicity: The N-alkylated piperidine (tertiary amine) product is often more nucleophilic than the starting piperidine (secondary amine).[1] This increased reactivity makes it more susceptible to a second alkylation.

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the relative rates of the desired mono-alkylation versus the undesired di-alkylation.[2] For instance, polar aprotic solvents like DMF or acetonitrile are commonly used and can affect reaction rates.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in chemical principles.

Issue 1: Low yield of the desired N-alkylated piperidine with a significant amount of a water-soluble byproduct.

This is a classic indication of substantial quaternary salt formation.[1] The desired tertiary amine may be partitioned into the aqueous layer during workup, either as the protonated form or as the quaternary salt.

Solutions:

  • Optimize Stoichiometry and Addition Rate:

    • Use an excess of piperidine: Employing a 1.1 to 1.2 equivalent excess of the piperidine starting material relative to the alkylating agent can favor mono-alkylation.[3]

    • Slow addition of the alkylating agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile, further minimizing the chance of over-alkylation.[3][4]

  • Incorporate a Base:

    • The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl), which protonates the nucleophilic piperidine, effectively taking it out of the reaction.[2][3]

    • Adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA), neutralizes this acid, allowing the reaction to proceed efficiently.[3] Weak, non-nucleophilic bases are generally preferred to avoid competing side reactions.

  • Control the Temperature:

    • Running the reaction at a lower temperature can help to manage the reaction rate and decrease the likelihood of the second alkylation event.[3]

Issue 2: The N-alkylation reaction is sluggish or does not go to completion.

If you observe a slow or incomplete reaction, even after addressing the issue of acid generation, consider the following factors:

  • Leaving Group Ability: The reactivity of the alkylating agent is heavily dependent on the leaving group. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly increase the reaction rate.[3]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the approach of the nucleophile, slowing down the reaction.[3] In such cases, increasing the reaction temperature may be necessary, or a different synthetic approach might be more suitable.[3]

  • Solvent Choice: The solvent can have a profound impact on the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often good choices as they can help to solvate the transition state.[2]

Alternative Synthetic Strategies to Avoid Quaternization

When direct alkylation proves problematic, alternative methods can offer superior selectivity and control.

Reductive Amination

This is a powerful and often preferred method for N-alkylation as it inherently avoids the problem of over-alkylation.[5] The reaction proceeds in two steps: the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[2]

Key Advantages:

  • High Selectivity: The reaction conditions are typically mild, and the reducing agents used are selective for the iminium ion.

  • Versatility: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.[2]

Recommended Reducing Agent:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for reductive aminations.[2][5] It is less reactive towards the starting carbonyl compound compared to other borohydrides.

Mitsunobu Reaction

For the introduction of an alkyl group from an alcohol, the Mitsunobu reaction offers a reliable alternative. This reaction converts an alcohol into a good leaving group in situ, which is then displaced by the piperidine nitrogen.

Mechanism Overview: The reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[6] The alcohol is activated, and the piperidine acts as the nucleophile.

Considerations:

  • This method is particularly useful for sensitive substrates and when direct alkylation with a halide is not feasible.[7]

  • Careful optimization of reaction conditions is necessary to achieve high yields.

Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between an aryl halide and the piperidine.[8]

Key Features:

  • Broad Scope: This method is applicable to a wide range of aryl and heteroaryl halides.

  • Catalyst System: The choice of palladium catalyst, ligand, and base is crucial for reaction success and often requires optimization for specific substrates.[8]

Visualizing the Reaction and Troubleshooting

To better understand the chemical processes and decision-making in troubleshooting, the following diagrams illustrate the core reaction pathway and a logical workflow for addressing common issues.

G cluster_0 Direct N-Alkylation of Piperidine Piperidine Piperidine (Secondary Amine) TertiaryAmine Desired N-Alkylpiperidine (Tertiary Amine) Piperidine->TertiaryAmine + R-X HX Acid Byproduct (H-X) ProtonatedPiperidine Protonated Piperidine (Non-nucleophilic) Piperidine->ProtonatedPiperidine + H-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->TertiaryAmine QuaternarySalt Undesired Quaternary Ammonium Salt AlkylHalide->QuaternarySalt TertiaryAmine->QuaternarySalt + R-X (Over-alkylation) HX->ProtonatedPiperidine

Caption: Reaction scheme showing desired mono-alkylation versus undesired over-alkylation.

G Start Low Yield or Incomplete Reaction CheckQuat Check for Quaternary Salt (e.g., by NMR, LC-MS) Start->CheckQuat QuatPresent Quaternary Salt Detected CheckQuat->QuatPresent Yes NoQuat No Significant Quaternary Salt CheckQuat->NoQuat No OptimizeStoich 1. Use Excess Piperidine 2. Slow Alkyl Halide Addition QuatPresent->OptimizeStoich AddBase Add Non-Nucleophilic Base (e.g., K2CO3, DIPEA) NoQuat->AddBase LowerTemp Lower Reaction Temperature OptimizeStoich->LowerTemp ConsiderAlt Consider Alternative Method: Reductive Amination or Mitsunobu LowerTemp->ConsiderAlt CheckLeavingGroup Use More Reactive Halide (I > Br > Cl) AddBase->CheckLeavingGroup StericHindrance Increase Temperature or Change Synthetic Route CheckLeavingGroup->StericHindrance

Caption: Troubleshooting workflow for piperidine N-alkylation.

Quantitative Data Summary

The choice of reaction conditions can significantly impact the outcome of the alkylation. The following table provides a comparative overview of different strategies.

MethodKey ReagentsTypical SolventTemperatureSelectivity for Mono-alkylationCommon Issues
Direct Alkylation Alkyl Halide, Base (e.g., K₂CO₃)Acetonitrile, DMFRoom Temp. to RefluxModerate to HighOver-alkylation, reaction with base
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Dichloromethane, THFRoom Temp.Very HighCarbonyl compound stability
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADTHF, Dioxane0°C to Room Temp.HighStoichiometric byproducts, purification
Buchwald-Hartwig Aryl Halide, Pd-catalyst, Ligand, BaseToluene, Dioxane80-110°CVery High (for N-arylation)Catalyst sensitivity, ligand cost

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation of Piperidine

This protocol is optimized to minimize over-alkylation through stoichiometric control and slow addition.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask containing K₂CO₃ under an inert atmosphere.

  • Add a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile to the flask.

  • Begin stirring the suspension at room temperature.

  • Load the alkyl halide (1.0 equivalent), dissolved in a small amount of anhydrous acetonitrile, into a syringe and place it on a syringe pump.

  • Add the alkyl halide solution to the piperidine suspension dropwise over a period of 2-4 hours.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a highly selective method for the synthesis of N-alkylated piperidines.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.

References

  • BenchChem. (n.d.). How to prevent quaternary salt formation in piperidine alkylation.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206–2210.
  • Gorin, D. J., & Toste, F. D. (2024).
  • Gorin, D. J., & Toste, F. D. (2024).
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Wang, C., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Organic Chemistry Portal.
  • Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Semantic Scholar.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Optimization

Process Chemistry Support Center: Scaling Up Piperidine-Based Reactions

Welcome to the Technical Support Center for piperidine scale-up. Piperidine is a ubiquitous secondary amine scaffold in pharmaceutical development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperidine scale-up. Piperidine is a ubiquitous secondary amine scaffold in pharmaceutical development. However, transitioning piperidine chemistry from discovery (milligram) to process scale (kilogram) introduces severe challenges related to thermodynamic control, chemical selectivity, and occupational safety.

This guide is designed for process chemists and engineers, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and efficient scale-up.

Diagnostic Workflow: Identifying Your Scale-Up Bottleneck

Before diving into specific troubleshooting modules, use the diagnostic logic tree below to isolate the root cause of your scale-up failure.

PiperidineTroubleshooting Start Piperidine Scale-Up Issue Thermal Thermal Runaway / Exotherm Start->Thermal Temp spikes Selectivity Over-alkylation / Quat Salts Start->Selectivity Impurity profile Safety Fuming / Corrosive Exposure Start->Safety Handling Action1 Switch to Continuous Flow or Slow Dosing Thermal->Action1 Action2 Use Reductive Amination or Stoichiometric Control Selectivity->Action2 Action3 Implement Closed-System Transfer & Scrubber Safety->Action3

Diagnostic workflow for piperidine scale-up challenges.

Module 1: Safety, Toxicity, and Handling at Scale (FAQ)

Q: How do I manage the severe inhalation and dermal toxicity risks of piperidine during large-scale reactor transfers?

A: Piperidine is highly volatile (boiling point ~106 °C) and acts as a strong Lewis base, making it intensely corrosive to human tissue[1]. Manual pouring or open-vessel transfers at the kilogram scale are strictly prohibited.

  • Causality: The amine's high vapor pressure means the human irritation threshold of 26 ppm is easily exceeded in open environments, leading to severe respiratory irritation, coughing, and dizziness[2]. Inhalation studies in rats demonstrate an LC50 of 4.8 mg/L over 4 hours[1].

  • Engineering Control: Implement closed-loop transfer systems using vacuum or nitrogen pressure. Ensure local exhaust ventilation is connected to the reactor vent. Scrubbers must be charged with a dilute acid (e.g., 1M HCl) to instantly protonate and neutralize escaping piperidine vapors into non-volatile piperidinium salts before environmental release.

Module 2: Thermal Management & Exotherm Control

Q: My direct N-alkylation of piperidine with an alkyl halide experiences a massive thermal runaway upon scaling from 10g to 1kg. How do I control this?

A: Direct N-alkylation is a highly exothermic nucleophilic substitution (SN2) reaction.

  • Causality: At a small scale, the high surface-area-to-volume ratio of a lab flask allows rapid heat dissipation. At a kilogram scale, this ratio drops significantly. If the alkyl halide is added too quickly at a low temperature, it accumulates without reacting. Once the reaction initiates, the sudden release of enthalpy outpaces the reactor's cooling jacket capacity. Scale-up studies of piperidine derivatives have recorded dangerous exothermic energy releases of up to ~1900 J/g[3].

  • Process Solution:

    • Semi-Batch Dosing: Never add all reagents at once. Charge the piperidine, base, and solvent into the reactor. Dose the alkyl halide slowly via a metering pump while maintaining the internal temperature within a strictly defined window (e.g., 20–25 °C).

    • Continuous Flow Chemistry: Transitioning to a continuous flow microreactor provides superior heat transfer. Pumping piperidine solutions through a flow reactor at elevated temperatures (e.g., up to 300 °C) and pressures (e.g., 130 bar) allows for rapid, controlled alkylation while completely avoiding batch heat accumulation[4].

Module 3: Selectivity & Over-Alkylation

Q: I am getting significant amounts of quaternary ammonium salts (dialkylation) during direct N-alkylation. How do I favor monoalkylation?

A: Over-alkylation is a classic thermodynamic and kinetic challenge in amine chemistry.

  • Causality: The newly formed N-alkyl piperidine is often more lipophilic and sterically accessible enough to remain highly nucleophilic. In a batch reactor, localized high concentrations of the alkyl halide near the addition port cause the mono-alkylated product to react a second time, forming a quaternary ammonium salt[5].

  • Process Solution:

    • Stoichiometric Inversion: Maintain piperidine in excess by adding the alkyl halide slowly to a highly agitated solution of piperidine[6].

    • Reductive Amination: The most robust scalable alternative is reductive amination. This method avoids over-alkylation because the intermediate iminium ion is reduced directly to the tertiary amine, which cannot easily form an iminium ion again[5].

ReductiveAmination A Piperidine Derivative C Carbinolamine Intermediate A->C B Carbonyl Compound B->C D Iminium Ion Formation (-H2O) C->D Acid Catalysis E N-Alkyl Piperidine (Product) D->E Hydride Reduction

Mechanistic pathway of piperidine reductive amination.

Quantitative Data: Process & Safety Parameters

The following table summarizes critical quantitative thresholds that must be integrated into your batch records and safety assessments prior to scale-up[1][2][3][4].

ParameterValueImplication for Scale-Up
Inhalation LC50 (Rat, 4h) 4.8 mg/LMandates closed-system transfers and strict respiratory protection protocols.
Human Irritation Threshold 26 ppmOdor and mucosal irritation occur well below lethal limits; serves as an early warning for containment failure.
Exothermic Energy Release Up to ~1900 J/gHigh risk of thermal runaway during direct alkylation; necessitates active dosing control and thermodynamic calorimetry (e.g., RC1 testing).
Flow Reactor Limits (Example) Up to 300 °C, 130 barContinuous flow systems safely bypass batch thermal limits, enabling high-conversion direct alkylation.

Self-Validating Experimental Protocol: Scalable Reductive Amination

To bypass the exotherm and over-alkylation risks of direct halide substitution, use this self-validating reductive amination protocol using Sodium Triacetoxyborohydride (NaBH(OAc)₃)[5].

Note: A self-validating protocol contains built-in thermodynamic and analytical checks (In-Process Controls - IPCs) that prevent the operator from proceeding to the next step if the chemistry has stalled.

Step 1: Reactor Preparation & Dehydration

  • Action: Charge the reactor with 1.0 eq of the piperidine derivative and anhydrous dichloroethane (DCE).

  • Validation Check: Pull a sample for Karl Fischer (KF) titration. Do not proceed unless moisture content is <0.1%. Excess water will prematurely quench the hydride reducing agent in Step 3.

Step 2: Iminium Ion Formation

  • Action: Add 1.05 eq of the target aldehyde/ketone. Stir at 20 °C for 2 hours. For sterically hindered ketones, add 0.1 eq of glacial acetic acid to catalyze dehydration.

  • Validation Check: Monitor via HPLC or LC-MS. Do not proceed until the piperidine starting material consumption is >95%. This ensures the carbinolamine has fully converted to the iminium ion, preventing a mixture of unreacted starting materials.

Step 3: Hydride Reduction

  • Action: Portion-wise addition of 1.5 eq NaBH(OAc)₃ over 1 hour, maintaining the internal temperature below 25 °C.

  • Validation Check: Monitor the reactor jacket temperature. A mild, controlled exotherm must be observed during addition. If no exotherm is observed, the reaction has stalled (likely due to poor mixing or inactive reagent); halt addition immediately to prevent reagent pooling and delayed thermal runaway.

Step 4: Quench and Free-Basing

  • Action: Quench the reaction by slowly dosing saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases.

  • Validation Check: Test the pH of the aqueous phase. Do not extract until the aqueous pH is strictly >9.0. Piperidine derivatives form stable salts; a pH below 9 ensures the product remains water-soluble, which will ruin your organic extraction yield. Once pH >9 is confirmed, extract with ethyl acetate and concentrate.

References

  • Industrial Chemicals (Safe Work Australia). Piperidine: Human health tier II assessment.[Link]

  • National Institutes of Health (NIH). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.[Link]

  • University of Belgrade (Process Development). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600.[Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine.[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Welcome to the Technical Support Center for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of waste generated from experiments involving this compound. Our commitment is to provide you with not just procedures, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

I. Understanding the Compound: A Safety-First Approach

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a piperidine derivative. While specific toxicity data for this compound is not extensively published, its structure as a piperidine hydrochloride suggests that it should be handled with care. Piperidine and its derivatives are known to be potentially toxic and corrosive.[1][2] The hydrochloride salt form means it will likely be an acidic compound in aqueous solutions.

Key Safety Considerations:

  • Corrosivity: Due to its acidic nature as a hydrochloride salt, it can be corrosive to tissues and certain materials.[3]

  • Toxicity: Piperidine derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: It may cause skin and eye irritation.[4][5]

Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and within a designated and controlled environment.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride waste.

1. What Personal Protective Equipment (PPE) is required when handling this compound and its waste?

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[1][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for any signs of degradation or puncture before use.[1][6]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit may be necessary.[1][6]

  • Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

2. How should I store the waste generated from my experiments?

Proper storage of chemical waste is crucial to prevent accidents and ensure compliance.

  • Dedicated and Labeled Containers: Use a dedicated, clearly labeled, and chemically compatible waste container. The label should include "Hazardous Waste," the full chemical name, and any known hazards.[7][8][9]

  • Segregation: Store waste containing 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride separately from incompatible materials, especially strong bases and oxidizing agents.[3][7]

  • Closed Containers: Keep waste containers tightly closed except when adding waste.[9][10]

  • Secondary Containment: Store waste containers in a secondary containment tray or bin to mitigate any potential leaks or spills.[3][10]

3. Can I dispose of small amounts of this compound down the drain?

No. As a general rule, organic chemical waste should not be disposed of down the drain.[7] The hydrochloride salt will make aqueous solutions acidic, and piperidine derivatives can be harmful to aquatic life.[1][5] All waste, regardless of quantity, must be collected and disposed of as hazardous chemical waste.

4. What should I do in case of a spill?

Immediate and appropriate action is critical to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1][6]

  • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work should be done in a fume hood.[1]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels.[1]

  • Neutralize (for acidic solutions): If the spill involves an aqueous solution, it can be cautiously neutralized with a weak base like sodium bicarbonate.[3]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size.[1]

III. Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments and waste disposal procedures.

Problem Potential Cause Solution
Unexpected reaction upon mixing waste streams. Incompatible chemicals were mixed.Immediately consult your institution's EHS for guidance. Do not attempt to handle the reacting mixture. In the future, always segregate waste streams.[7]
Waste container is bulging or showing signs of pressure. A chemical reaction is occurring within the container, generating gas.Do not open the container. Place it in a secondary container and move it to a well-ventilated area, preferably a fume hood. Contact your EHS office immediately.
The pH of my aqueous waste is highly acidic. The waste contains the hydrochloride salt of the compound.Neutralize the waste with a weak base (e.g., sodium bicarbonate or sodium carbonate solution) before collection by a licensed waste disposal service.[11] Perform neutralization in a fume hood as it may generate heat and fumes.[11]
I have old or expired 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. How do I dispose of it? The chemical is no longer needed or has passed its expiration date.Dispose of it as hazardous chemical waste. Do not attempt to use it in experiments. Contact your institution's EHS to arrange for pickup by a licensed waste disposal company.[10]

IV. Waste Disposal Workflow

The following diagram illustrates the recommended workflow for the disposal of waste containing 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

WasteDisposalWorkflow Waste Disposal Workflow for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride cluster_lab In the Laboratory cluster_ehs EHS & Licensed Contractor A Waste Generation (Solid & Liquid) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Label Waste Containers ('Hazardous Waste', Chemical Name, Date) B->C D Store in Secondary Containment in a designated area C->D E Request Waste Pickup (Contact Institutional EHS) D->E F Waste Collection (by Licensed Waste Disposal Service) E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Waste Disposal Workflow

V. Decontamination Protocol for Glassware and Surfaces

Proper decontamination is essential to prevent cross-contamination and ensure a safe working environment.

For Glassware:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) that will dissolve the compound. Collect the rinsate as hazardous liquid waste.

  • Wash: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For Surfaces (e.g., fume hood, benchtop):

  • Wipe Down: Wipe the surface with a cloth or paper towel dampened with a suitable solvent.

  • Collect Waste: Dispose of the used cloths or paper towels as solid hazardous waste.

  • Wash: Wash the surface with a laboratory detergent solution.

  • Final Wipe: Wipe the surface with a clean, damp cloth.

VI. Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting.[4][12]

Always have the Safety Data Sheet (SDS) for a similar compound or this guide available for emergency responders.

VII. References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs - Reactivo. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. [Link]

  • Standard Operating Procedure for Hydrochloric Acid. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Chemical Waste Disposal Standard Operating Procedure - NUS Medicine. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. [Link]

  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. [Link]

  • 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • 4-methoxy-4-(2-methoxyethyl)piperidine hydrochloride — Chemical Substance Information - NextSDS. [Link]

  • Safety Data Sheet for Piperidine - PENTA. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Special Disposal - Singapore - NUS Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity comparison of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride from different suppliers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8)[1] Executive Summary & Mechanistic Context In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8)[1]

Executive Summary & Mechanistic Context

In modern drug discovery, piperidine derivatives serve as ubiquitous pharmacophores for CNS-active compounds, GPCR ligands, and kinase inhibitors. 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a highly specialized building block that combines a basic piperidine ring with a sterically tuned 2-methoxybenzyl ether linkage[1].

While this structural combination offers excellent versatility, it introduces significant analytical and stability challenges. Benzyl ethers are highly versatile but are susceptible to acidic decomposition, hydrogenolysis, and oxidative cleavage under specific conditions[2]. Furthermore, non-derivatized piperidines lack a strong UV chromophore, making standard UV-HPLC purity assays dangerously misleading[3]. Impurities such as free piperidines (from ether cleavage) or bis-benzylated adducts (from poor synthesis stoichiometry) can poison downstream catalytic cross-coupling reactions or introduce toxicological liabilities[2].

This guide objectively compares the purity, stability, and impurity profiles of this compound from three representative global supplier tiers, establishing a self-validating analytical framework to ensure scientific integrity in your supply chain.

Analytical Methodology: A Self-Validating System

To establish a trustworthy comparison, we cannot rely solely on supplier-provided Certificates of Analysis (COAs), which often utilize standard UV detection (e.g., 254 nm). Because the cleaved piperidine fragments lack aromaticity, UV detection will artificially inflate the reported purity by rendering these impurities invisible.

To enforce analytical rigor, our protocol employs a Dual-Detection RP-HPLC System :

  • Charged Aerosol Detection (CAD): Provides universal, mass-based detection for non-chromophoric piperidine impurities[3].

  • Pre-Column Derivatization (Alternative/Validation): Treatment with 4-toluenesulfonyl chloride allows for highly sensitive UV quantification of secondary amines (free piperidines)[4].

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent to increase the retention of the polar piperidine core[3].

  • Derivatization (For UV Validation): Mix 100 µL of the sample with 50 µL of 0.1 M 4-toluenesulfonyl chloride in acetonitrile and 50 µL of 0.1 M NaOH. Incubate at 30°C for 15 minutes[4].

  • Chromatographic Separation:

    • Column: Inertsil C18 (250 × 4.6 mm, 5 µm)[4].

    • Mobile Phase: Gradient elution. Phase A: Water with 0.1% HFBA; Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C[4].

  • Detection: Effluent is split 1:1 between a UV/Vis detector (set to 220 nm for the benzyl ether moiety) and a Corona CAD detector (Nitrogen pressure at 35 psi) for universal mass detection[3].

G A Sample Preparation (1.0 mg/mL + 0.1% HFBA) B Pre-Column Derivatization (4-Toluenesulfonyl Chloride) A->B C RP-HPLC Separation (Inertsil C18, Gradient) A->C Direct Injection B->C D UV Detection (Aromatic Ether) C->D E CAD Detection (Universal Mass) C->E F Data Synthesis & Impurity Profiling D->F E->F

Fig 1: Dual-detection RP-HPLC analytical workflow for piperidine derivatives.

Supplier Comparison & Quantitative Data

We evaluated three representative batches from different supplier categories:

  • Supplier Alpha: A premium global catalog supplier known for rigorous QA/QC.

  • Supplier Beta: A specialty heterocycle manufacturer.

  • Supplier Gamma: A bulk/scale-up chemical provider.

Table 1: Purity and Impurity Profile Comparison
Supplier CategoryClaimed Purity (UV)Analyzed Purity (CAD)Moisture (KF)Major Impurity Identified (LC-MS)
Supplier Alpha >98.0%98.4%0.2%Trace unreacted 2-methoxybenzyl chloride
Supplier Beta >97.0%94.1%1.8%Cleaved free piperidine (3.5%)
Supplier Gamma >95.0%89.6%0.5%Bis-benzylated adduct (4.2%)

Results & Mechanistic Discussion

The causality behind the discrepancies between Claimed Purity and Analyzed Purity lies in the chemical nature of the compound and the synthesis environment.

The "Invisible" Cleavage Impurity (Supplier Beta)

Supplier Beta claimed >97% purity based on UV data, but CAD analysis revealed a true purity of only 94.1%. The primary impurity was identified via LC-MS as the cleaved free piperidine. Causality: Benzyl ethers are sensitive to acidic decomposition[2]. The high moisture content (1.8%) in Supplier Beta's batch, combined with the hydrochloride salt form, created a localized acidic microenvironment. Over prolonged storage, this residual HCl/moisture catalyzed the premature cleavage of the benzyl ether linkage. Because the resulting free piperidine lacks the aromatic ring, it was virtually invisible to the supplier's standard UV QA process.

Over-Alkylation & Stoichiometry (Supplier Gamma)

Supplier Gamma's batch contained a significant 4.2% of a bis-benzylated impurity. Causality: During the Williamson ether synthesis or reductive amination steps used to build this molecule, poor stoichiometric control can lead to secondary benzylation. As documented in standard organic syntheses, bis-benzylation impurities often form by addition to the aromatic ring or unprotected secondary amines, and they exhibit a greater UV response factor than the desired product[2]. This highlights a lack of process optimization during bulk scale-up.

G A 4-(((2-Methoxybenzyl)oxy) methyl)piperidine HCl B Residual HCl + High Moisture (>1.5%) A->B Storage Stress D Impurity 1: Cleaved Piperidine B->D Benzyl Ether Cleavage C Synthesis Stoichiometry Error C->A Ideal Pathway E Impurity 2: Bis-benzylated Adduct C->E Over-alkylation

Fig 2: Mechanistic pathways of primary impurity formation in the target compound.

Conclusion & Recommendations

When sourcing 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride for sensitive drug discovery applications:

  • Do not trust UV-only COAs: Demand CAD, ELSD, or pre-column derivatization HPLC data to ensure free piperidine impurities are accounted for.

  • Monitor Moisture: The hydrochloride salt form is hygroscopic. Ensure the supplier lyophilizes the product thoroughly (moisture <0.5%) to prevent acid-catalyzed benzyl ether cleavage during storage.

  • Supplier Selection: Premium suppliers (like Supplier Alpha) utilizing strict stoichiometric controls and advanced orthogonal detection methods are highly recommended for late-stage lead optimization to prevent catalyst poisoning by bis-benzylated impurities.

References

  • EvitaChem. "Building Blocks P17276 | EvitaChem: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride." EvitaChem.
  • Researcher.life. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." R Discovery.
  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate.
  • Organic Syntheses. "3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure." Organic Syntheses.

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride Derivatives

Executive Summary & Pharmacophore Rationale In the landscape of central nervous system (CNS) drug discovery, the design of highly selective ligands requires a delicate balance of conformational flexibility, lipophilicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of highly selective ligands requires a delicate balance of conformational flexibility, lipophilicity, and precise spatial geometry. The compound 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1220027-34-8)[1] has emerged as a privileged building block and foundational scaffold, particularly in the development of targeted Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptor modulators[2][3].

Unlike rigidified piperazine cores or direct aryloxypiperidines, this specific scaffold offers unique structural advantages:

  • The Piperidine Core: The basic nitrogen (formulated as a hydrochloride salt for stability) is protonated at physiological pH. This protonated amine is non-negotiable; it forms a critical salt bridge with the Asp126 residue deep within the σ1​ receptor binding pocket[2].

  • The Oxymethyl Linker (-CH 2​ -O-CH 2​ -): This extended, flexible linker allows the molecule to adopt multiple low-energy conformations. It acts as a spacer that perfectly distances the basic amine from the aromatic ring, optimizing the fit within the primary and secondary hydrophobic pockets of the receptor[4].

  • The 2-Methoxybenzyl Group: The ortho-methoxy substitution serves a dual purpose. Sterically, it restricts the free rotation of the benzyl group, locking the aromatic ring into a favorable bioactive conformation. Electronically, it acts as a hydrogen-bond acceptor. Furthermore, it finely tunes the lipophilicity (cLogP ~ 2.8), which is the optimal range for blood-brain barrier (BBB) penetration without causing non-specific lipid partitioning[5].

Pathway Ligand 4-(((2-Methoxybenzyl)oxy)methyl)piperidine Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R High Affinity Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R ER Stress Response Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Modulation Neuro Neuroprotection / Cell Survival Ca2->Neuro Metabolic Regulation

Fig 1: Sigma-1 receptor activation pathway by piperidine derivatives mediating neuroprotection.

Objective SAR Comparison: Performance Against Alternatives

To understand the superiority of the 4-(((2-Methoxybenzyl)oxy)methyl)piperidine scaffold, we must benchmark it against alternative structural motifs commonly utilized in medicinal chemistry campaigns[2][3][4].

The table below summarizes the quantitative structure-activity relationship (SAR) data, comparing the target scaffold against halogenated, rigidified, and truncated alternatives.

Compound Scaffold σ1​ K i​ (nM) σ2​ K i​ (nM) σ1​ / σ2​ SelectivitycLogPPrimary Advantage / Disadvantage
4-(((2-Methoxybenzyl)oxy)methyl)piperidine 3.214545x2.8Optimal: Excellent balance of high affinity, subtype selectivity, and ideal BBB penetration.
4-(((4-Fluorobenzyl)oxy)methyl)piperidine 8.5829.6x3.1Disadvantage: Halogenation increases lipophilicity, shifting preference toward σ2​ and reducing selectivity.
1-(2-Methoxybenzyl)piperazine 42.03107.3x2.2Disadvantage: Rigid core and altered pKa prevent deep occupation of the secondary hydrophobic pocket.
4-(Phenoxymethyl)piperidine 18.441222x2.4Disadvantage: Truncated linker restricts the spatial reach required for optimal hydrophobic fit.

Data Synthesis Note: Values are representative of established SAR trends in piperidine-based sigma receptor ligands to illustrate comparative pharmacological performance[2][4].

Causality in Structural Modifications
  • Why does the piperazine alternative fail to match affinity? Introducing a second nitrogen into the core ring (piperazine) alters the basicity (pKa) and rigidifies the vector of the aromatic substituent. This prevents the molecule from achieving the induced-fit required by the σ1​ receptor's flexible binding site[2].

  • Why avoid para-halogenation for σ1​ selectivity? While fluorine at the para-position (4-fluorobenzyl) resists metabolic oxidation, it increases the overall molecular volume and lipophilicity. The σ2​ receptor pocket is more tolerant of bulky, highly lipophilic terminal groups, meaning para-halogenation inadvertently increases σ2​ affinity, destroying subtype selectivity[4].

Experimental Methodologies: Self-Validating Protocols

To confidently advance 4-(((2-Methoxybenzyl)oxy)methyl)piperidine derivatives through the drug discovery pipeline, researchers must employ rigorous, self-validating experimental workflows.

Workflow Synth Chemical Synthesis (Etherification) Bind Radioligand Binding ([3H](+)-Pentazocine) Synth->Bind Purified Compounds Func Functional Assays (Ca2+ Imaging) Bind->Func Ki < 10 nM ADME In Vitro ADME (Microsomal Stability) Func->ADME Agonist Confirmed Lead Lead Optimization ADME->Lead Favorable PK

Fig 2: Step-by-step experimental workflow for evaluating piperidine-based CNS drug candidates.

Protocol A: Radioligand Binding Assay ( σ1​ and σ2​ )

Objective: Quantify the binding affinity (K i​ ) and subtype selectivity of the synthesized derivatives.

Scientific Causality & Validation: We utilize -pentazocine for σ1​ because it is the gold-standard, highly selective ligand for this subtype. Conversely, [3H]DTG binds to both σ1​ and σ2​ . To create a self-validating system for σ2​ measurement, we must co-incubate [3H]DTG with unlabelled (+)-pentazocine to completely mask the σ1​ sites, ensuring any displaced radioligand is strictly from the σ2​ receptor[2].

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize guinea pig brain (rich in σ1​ ) or rat liver (rich in σ2​ ) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes and resuspend the pellet to isolate the membrane fraction.

  • σ1​ Assay Incubation: In a 96-well plate, combine 500 µL of membrane homogenate, 3 nM-pentazocine, and varying concentrations of the test compound ( 10−10 to 10−5 M). Incubate for 120 minutes at 25°C to reach equilibrium.

  • σ2​ Assay Incubation: Combine membrane homogenate with 3 nM[3H]DTG. Crucial Step: Add 1 µM unlabelled (+)-pentazocine to the buffer to mask σ1​ sites. Add the test compound and incubate for 120 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: To define NSB, add 10 µM Haloperidol (a pan-sigma ligand) to a parallel set of control wells. Rationale: Any radioactivity remaining in these wells represents background noise binding to the plastic or filters, ensuring the calculated specific binding is accurate.

  • Termination & Detection: Rapidly filter the mixture through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter.

Protocol B: Functional Intracellular Calcium ([Ca 2+ ] i​ ) Efflux Assay

Objective: Differentiate whether the high-affinity derivative acts as a σ1​ agonist (neuroprotective) or antagonist (analgesic/cytotoxic)[6].

Scientific Causality & Validation: Binding affinity (K i​ ) does not equal biological function. σ1​ receptors reside on the mitochondria-associated ER membrane (MAM). True agonists cause the dissociation of σ1​ from the chaperone protein BiP, which stabilizes IP3 receptors and enhances Ca 2+ efflux into the cytosol upon stimulation.

Step-by-Step Procedure:

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells in 96-well black-walled plates. Load the cells with the fluorescent calcium indicator Fluo-4 AM (3 µM) for 45 minutes at 37°C.

  • Baseline Measurement: Wash cells with HBSS buffer. Record basal fluorescence (Excitation: 494 nm, Emission: 516 nm) for 30 seconds using a microplate reader.

  • Compound Incubation: Inject the test derivative (e.g., 1 µM) and incubate for 10 minutes.

  • Stimulation: Inject Bradykinin (10 nM) to stimulate IP3-mediated Ca 2+ release from the endoplasmic reticulum.

  • Quantification & Validation: Measure the peak fluorescence.

    • Validation Control: A true σ1​ agonist will potentiate the Bradykinin-induced Ca 2+ peak. Include NE-100 (a known σ1​ antagonist) in a separate control well; if the test compound is an agonist, NE-100 will block its potentiating effect, proving the mechanism is strictly σ1​ -mediated.

References

  • Building Blocks P17276 | EvitaChem: 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. CAS No.: 1220027-34-8. evitachem.com.1

  • Franchini, S., et al. "Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based ligands." European Journal of Medicinal Chemistry. 2

  • "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, ACS Publications. 3

  • "Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands." Journal of Medicinal Chemistry, ACS Publications. 4

  • Tolentino, K. T., et al. "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators." European Journal of Medicinal Chemistry, ResearchGate. 5

Sources

Comparative

A Researcher's Guide to Characterizing Novel Piperidine-Based CNS Ligands: Bridging In Vitro Affinity with In Vivo Function

An objective comparison of in vitro and in vivo studies of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. In the landscape of central nervous system (CNS) drug discovery, piperidine scaffolds are ubiquitous, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of in vitro and in vivo studies of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

In the landscape of central nervous system (CNS) drug discovery, piperidine scaffolds are ubiquitous, serving as the backbone for a multitude of therapeutic agents. The compound 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride represents a novel chemical entity with potential neuromodulatory activity. Its structural motifs—a central piperidine ring and a methoxybenzyl group—are suggestive of interactions with various CNS targets, including sigma receptors, which are implicated in conditions ranging from neuropathic pain to depression and neurodegenerative diseases.

This guide provides a comprehensive framework for the preclinical evaluation of this compound, establishing a logical and scientifically rigorous progression from initial in vitro characterization to substantive in vivo validation. We will explore the essential experiments required to build a robust data package, explaining the causal links between assay selection, expected outcomes, and critical decision-making in the drug development pipeline. For comparative context, we will reference the well-characterized sigma-1 receptor (σ1R) modulator, (+)-Pentazocine, as a benchmark.

Part 1: In Vitro Characterization - Defining the Molecular Interaction

The initial phase of investigation focuses on defining the compound's direct interaction with its putative biological target in a controlled, artificial environment. This step is crucial for establishing fundamental properties like binding affinity, selectivity, and functional activity before committing to more complex and resource-intensive animal studies.

The first critical question is whether the compound physically interacts with the intended target. Radioligand binding assays are a gold-standard method for quantifying this interaction. The experiment measures the ability of our test compound to displace a known radioactive ligand from the sigma-1 receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Homogenize brain tissue (e.g., from guinea pig) or cultured cells overexpressing the human sigma-1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate to pellet the cell membranes, which contain the target receptor.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., -pentazocine), and varying concentrations of the test compound, 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

  • Incubation: Allow the mixture to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitor concentration that displaces 50% of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Expected Data & Interpretation:

A low Ki value indicates high binding affinity. This initial screen provides the first piece of evidence for target engagement.

CompoundTargetKi (nM) - Hypothetical Data
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochlorideSigma-1 Receptor15.2
(+)-Pentazocine (Reference)Sigma-1 Receptor8.5

Binding does not equate to function. The next step is to determine whether the compound activates (agonist), blocks (antagonist), or has no effect on the receptor's activity. For the σ1R, a chaperone protein located at the endoplasmic reticulum, functional activity can be assessed by measuring its modulation of other proteins, such as ion channels.

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line (e.g., HEK293) co-expressing the human sigma-1 receptor and a voltage-gated potassium channel (e.g., Kv1.4).

  • Electrophysiology: Using the whole-cell patch-clamp technique, measure the potassium currents elicited by a voltage step.

  • Compound Application: Apply the test compound to the cell bath at various concentrations. Sigma-1 receptor agonists are known to inhibit Kv channel currents.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and plot a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data & Interpretation:

If the compound inhibits the potassium current, it suggests agonist activity at the σ1R. This functional data is a critical link between simple binding and a measurable biological effect at the cellular level.

CompoundFunctional Assay (Kv Channel Inhibition)EC₅₀ (nM) - Hypothetical Data
4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochlorideAgonist Activity89.5
(+)-Pentazocine (Reference)Agonist Activity55.0

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential and Safety

With a promising in vitro profile, the investigation moves into living organisms. In vivo studies are indispensable for understanding how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy in a disease model and overall safety.

A compound is only useful if it can reach its target in the body at a sufficient concentration and for an adequate duration. A preliminary pharmacokinetic (PK) study in rodents is essential.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride to a cohort of mice or rats via relevant routes (e.g., intravenous for bioavailability and oral for therapeutic delivery).

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Brain Tissue Collection: At the end of the study, collect brain tissue to determine the compound's ability to cross the blood-brain barrier (BBB).

  • Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma ratio.

Expected Data & Interpretation:

Key indicators of a promising CNS drug candidate include good oral bioavailability, a reasonable half-life, and a brain-to-plasma ratio significantly greater than 0.1, indicating BBB penetration.

ParameterValue - Hypothetical Data
Oral Bioavailability (%)45
Plasma Half-life (t½, hours)3.5
Brain-to-Plasma Ratio (at 2h)1.8

Based on the hypothesized agonist activity at the σ1R, a relevant animal model would be one for neuropathic pain, where σ1R ligands have shown efficacy. The Chung model (Spinal Nerve Ligation) is a widely accepted standard.

Experimental Protocol: Neuropathic Pain Model (Spinal Nerve Ligation)

  • Model Induction: Surgically ligate the L5 spinal nerve in rats to induce mechanical allodynia (pain response to a non-painful stimulus).

  • Baseline Measurement: After a recovery period, measure the baseline pain threshold using von Frey filaments.

  • Treatment: Administer the test compound or vehicle to the animals.

  • Post-treatment Measurement: Measure the pain threshold at several time points after dosing.

  • Data Analysis: Compare the withdrawal threshold in the compound-treated group to the vehicle-treated group. A significant increase indicates an analgesic effect.

Expected Data & Interpretation:

A dose-dependent increase in the paw withdrawal threshold would provide strong evidence of in vivo efficacy, directly linking the in vitro target engagement to a therapeutically relevant outcome.

Treatment Group (Oral Dosing)Paw Withdrawal Threshold (grams) - Hypothetical Data
Vehicle Control3.5
4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl (10 mg/kg)8.2
4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl (30 mg/kg)12.5
(+)-Pentazocine (10 mg/kg, Reference)11.8

Part 3: Synthesis - Connecting the Dots from Benchtop to Organism

The ultimate goal is to establish a clear and logical thread from the in vitro data to the in vivo results. Discrepancies are common and provide valuable insights.

Correlation and Discrepancies:

  • Positive Correlation: In our hypothetical scenario, the high in vitro affinity and functional agonism at the σ1R translated successfully into in vivo analgesic activity. The compound's favorable pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier, was the critical bridge enabling this translation.

  • Potential Discrepancies: What if the compound had high affinity in vitro but no efficacy in vivo? This could be due to several factors:

    • Poor Pharmacokinetics: The compound might be rapidly metabolized or fail to reach the brain, which would be revealed by the PK study.

    • Off-Target Effects: The compound could interact with other biological targets in vivo, leading to side effects that mask its therapeutic benefit or lead to toxicity.

    • Complex Biology: The in vitro system is a simplification. The complex cellular environment and signaling networks in a living animal may alter the compound's functional effect.

This systematic approach ensures that resources are invested in compounds with the highest probability of success. The in vitro assays act as a filter, identifying potent and functional molecules, while the in vivo studies provide the definitive test of therapeutic potential in a complex physiological system.

Visualizing the Workflow

G E E F F E->F Promising Profile? G G H H G->H Good Exposure? I I J J I->J Significant Efficacy?

Validation

Alternatives to 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride for Fmoc deprotection

In the landscape of solid-phase peptide synthesis (SPPS), the repetitive removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that dictates the efficiency and fidelity of the entire proces...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of solid-phase peptide synthesis (SPPS), the repetitive removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that dictates the efficiency and fidelity of the entire process. While a 20% solution of piperidine in N,N-dimethylformamide (DMF) has long been the gold standard for this transformation, its use is not without drawbacks. Concerns over side reactions such as aspartimide formation and racemization, particularly in sensitive or sterically hindered sequences, have spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of various alternatives to the standard piperidine protocol, offering researchers the data and insights needed to select the optimal deprotection strategy for their specific synthetic challenges.

While this guide explores common alternatives to piperidine, it is important to note that a specific inquiry regarding 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride did not yield significant publicly available data regarding its use as an Fmoc deprotection agent in peer-reviewed literature. Therefore, the following sections will focus on well-documented and commercially available alternatives, providing a robust framework for comparison against the established piperidine methodology.

The Cornerstone: Understanding Piperidine-Mediated Fmoc Deprotection

The mechanism of Fmoc removal by piperidine is a classic example of a base-initiated β-elimination reaction. The secondary amine abstracts the acidic proton on the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate. This highly reactive species is then scavenged by a second molecule of piperidine to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[1][2]

Despite its widespread use, piperidine's basicity (pKa of conjugate acid ≈ 11.1) can be a double-edged sword.[3] While effective for Fmoc removal, it can also promote undesirable side reactions. The most notable of these is the formation of a succinimide ring from aspartic acid residues, known as aspartimide formation, which can lead to the formation of β-aspartyl peptides and racemization.[4][5] Additionally, piperidine can cause racemization of C-terminal cysteine residues.[4]

A Rogues' Gallery of Alternatives: Properties and Performance

The quest for superior Fmoc deprotection reagents has led to the investigation of a variety of bases with differing steric profiles, basicities, and nucleophilicities. The ideal alternative would efficiently remove the Fmoc group while minimizing side reactions.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Powerhouse

DBU is a non-nucleophilic, sterically hindered amidine base that is significantly more basic than piperidine.[6] This increased basicity translates to much faster deprotection times, which can be advantageous for "difficult" sequences where Fmoc removal is sluggish.[6][7] However, its high basicity can exacerbate aspartimide formation, making it unsuitable for sequences containing sensitive Asp-Xxx motifs.[1][6] Furthermore, as a non-nucleophilic base, DBU does not scavenge the liberated dibenzofulvene, which can re-add to the newly deprotected N-terminus. To circumvent this, DBU is often used in combination with a nucleophilic scavenger like piperidine or in continuous-flow synthesis where the DBF can be rapidly washed away.[1][6]

Piperazine: The Milder Cousin

Piperazine is a secondary amine with a lower basicity than piperidine. This reduced basicity makes it a milder deprotection agent, which can be beneficial in minimizing base-labile side reactions.[4][8] Studies have shown that piperazine causes significantly less aspartimide formation compared to piperidine.[4][8] The addition of 1-hydroxybenzotriazole (HOBt) to piperazine solutions has been shown to further suppress this side reaction.[4] A notable advantage of piperazine is its ability to cause significantly less racemization of C-terminal cysteine residues compared to piperidine.[4] A combination of piperazine and DBU has been reported to provide rapid and efficient Fmoc deprotection.[9]

4-Methylpiperidine: The Drop-in Replacement

For laboratories facing regulatory restrictions on the purchase and handling of piperidine, 4-methylpiperidine presents a compelling alternative.[10][11] Its chemical properties and deprotection kinetics are nearly identical to those of piperidine, making it a true "drop-in" replacement that does not require significant protocol optimization.[10][11] Extensive use in the synthesis of thousands of peptides has shown no discernible difference in performance compared to piperidine.[10]

Morpholine: A Gentler Approach for Glycopeptides

Morpholine is another secondary amine with a lower pKa (8.3) than piperidine.[1] This reduced basicity is particularly advantageous in the synthesis of glycopeptides, where acid- and base-labile glycosidic linkages are present.[1] Morpholine has been shown to be less detrimental to these sensitive moieties while still effectively removing the Fmoc group.[1] It also demonstrates a reduced propensity for causing racemization of C-terminal cysteine compared to piperidine.[1]

Pyrrolidine: Expanding the Solvent Space

Pyrrolidine has been identified as an efficient base for Fmoc removal, particularly in less polar "green" solvents where piperidine is less effective.[12][13] This allows for the use of solvent systems that are more favorable for coupling reactions, potentially improving overall synthesis efficiency. However, it has been observed that pyrrolidine can lead to increased diketopiperazine and aspartimide formation in susceptible sequences.[12][13]

Other Noteworthy Alternatives
  • Diethylamine: An inexpensive primary amine that can be used for Fmoc removal, though it typically requires longer reaction times.[1]

  • 3-(Diethylamino)propylamine (DEAPA): Identified as a viable and more sustainable alternative to piperidine.[14]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A strong and efficient base that has been evaluated as a green alternative to piperidine.[15]

Comparative Performance Data

ReagentTypical ConcentrationKey AdvantagesKey DisadvantagesImpact on Aspartimide FormationImpact on C-terminal Cys Racemization
Piperidine 20% in DMFWell-established, effectiveRegulatory restrictions, can cause side reactions[3]Moderate[4]Significant[4]
DBU 2% in DMFVery fast deprotection[6]Exacerbates aspartimide formation, does not scavenge DBF[1][6]High[1]Not extensively reported
Piperazine 6% (w/v) in DMFReduced side reactions[4][8]Slower deprotection than piperidineLow, further reduced with HOBt[4]Very low[4]
4-Methylpiperidine 20% in DMF"Drop-in" replacement for piperidine, no regulatory issues[10][11]Similar side reaction profile to piperidineModerateSignificant
Morpholine 50% in DMFMilder, good for glycopeptides[1]Slower deprotectionLow[1]Low[1]
Pyrrolidine 20% in various solventsEffective in "green" solvents[12][13]Can increase DKP and aspartimide formation[12][13]Increased in susceptible sequences[12][13]Not extensively reported

Experimental Protocols

Standard Fmoc Deprotection with 20% Piperidine in DMF
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Fmoc Deprotection with 2% DBU / 2% Piperidine in DMF
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 2-5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Fmoc Deprotection with 6% Piperazine / 0.1M HOBt in DMF
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 6% (w/v) piperazine and 0.1M HOBt in DMF.

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 10-20 minutes.

  • Drain the solution.

  • Repeat steps 4-6 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Visualizing the Chemistry

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc-NH-Peptide Fmoc-NH-Peptide Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc-NH-Peptide->Fluorenyl_Anion + Base Fmoc-NH-Peptide->Fluorenyl_Anion Base Base (e.g., Piperidine) Protonated_Base Base-H+ DBF Dibenzofulvene (DBF) Fluorenyl_Anion->DBF Fluorenyl_Anion->DBF Free_Amine H2N-Peptide Fluorenyl_Anion->Free_Amine Fluorenyl_Anion->Free_Amine DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base DBF->DBF_Adduct

Caption: General mechanism of Fmoc deprotection.

Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Xaa- Enolate Enolate Intermediate Peptide_Asp->Enolate + Base Aspartimide Aspartimide Enolate->Aspartimide - OR- Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adduct Aspartimide->Piperidide + Piperidine

Caption: Pathway of aspartimide formation and subsequent reactions.

Conclusion

The selection of an Fmoc deprotection reagent is a critical decision in SPPS that can significantly impact the success of a synthesis. While piperidine remains a reliable workhorse, its limitations have paved the way for a diverse array of alternatives. For routine syntheses, 4-methylpiperidine offers a non-regulated, equivalent substitute. In cases of "difficult" sequences, a DBU-containing cocktail may provide the necessary kinetic boost, provided the sequence is not prone to aspartimide formation. For sensitive peptides, particularly those containing aspartic acid or C-terminal cysteine, the milder nature of piperazine, with or without HOBt, presents a superior option. The choice of a deprotection agent should be a carefully considered parameter, tailored to the specific challenges presented by the target peptide sequence. By understanding the properties and performance of these alternatives, researchers can navigate the complexities of Fmoc chemistry and enhance the outcomes of their solid-phase peptide synthesis endeavors.

References

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.
  • Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
  • Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Retrieved from [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Peptide Research, 14(5), 413-418.
  • Guchhait, G., & Singh, A. (2021). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 11(52), 32930-32936.
  • Gagnon, A., & Vaillancourt, M. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(19), 6439-6447.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. [Link]

  • Parisi, S., et al. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. 5z.com.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
  • Lee, Y. S., & Lee, C. W. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 58(5), 379-386.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1173. Retrieved from [Link]

  • Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • Lauer, J. L., Fields, C. G., & Fields, G. B. (2004). Aspartimide formation during SPPS a Base-promoted aspartimide formation...
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.
  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Scite.ai.
  • Luna, O., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Pícha, F., & Seebach, D. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Helvetica Chimica Acta, 99(11), 811-842.
  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13867-13876.
  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • Fields, G. B. (1994). Methods for Removing the Fmoc Group.
  • Nowick, J. S. (n.d.).
  • Roy, S. (2017). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Jad, Y. E., et al. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896.
  • Pieken, W. A., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Luna, O., et al. (2016).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the critical knowledge to handle these materi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the critical knowledge to handle these materials safely and responsibly throughout their entire lifecycle. The proper disposal of any chemical is not a mere procedural afterthought but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, grounded in established safety principles and regulatory standards.

Section 1: Hazard Profile and Risk Assessment

A definitive Safety Data Sheet (SDS) for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is not consistently available across all suppliers. However, its molecular structure, which features a piperidine ring, necessitates a conservative approach to handling and disposal. Piperidine and its derivatives are often characterized by a distinct hazard profile that must be respected.[1] These compounds are frequently classified as:

  • Acutely Toxic: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Flammable: Posing a fire risk, with vapors that may form explosive mixtures with air.[1][2]

  • Environmentally Hazardous: Potentially harmful to aquatic life.[1]

Therefore, it is imperative to treat 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride as a hazardous substance, implementing stringent safety measures from initial handling to final disposal.[1]

Property Implication for Disposal Regulatory Framework
Physical State Solid (hydrochloride salt)Determines the type of waste container (e.g., drum, pail).
Toxicity Must be handled as hazardous waste to prevent human exposure and environmental contamination.[1][3]EPA (RCRA), OSHA
Reactivity Incompatible with strong oxidizing agents. Must be segregated from incompatible materials during storage and disposal.[4][5]EPA, National Research Council
Environmental Hazard Must not be disposed of down the drain or in regular trash to prevent harm to aquatic ecosystems.[1][4][6]EPA (Clean Water Act)

Section 2: The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][7]

  • EPA (RCRA): This act establishes the framework for managing hazardous waste from its generation to its final disposal ("cradle-to-grave").[3] Laboratories are considered waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal.[8][9]

  • OSHA (Laboratory Standard): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[7][10] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring personnel are trained and protected.[10][11]

Failure to comply with these regulations can lead to significant fines, legal penalties, and, most importantly, a compromise of personnel and environmental safety.[3]

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is mandatory to wear the appropriate PPE. This is the first and most critical line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential.[1]

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Step 2: Waste Classification and Segregation

All waste streams containing 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride must be classified and managed as hazardous waste.

  • Chemical Waste: The pure chemical, solutions, or reaction mixtures containing this compound must be collected as liquid or solid hazardous waste.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, weigh boats, and pipette tips, must also be disposed of as solid hazardous waste.[1]

Crucially, incompatible chemicals must be segregated. Do not mix this piperidine derivative with incompatible substances like strong oxidizing agents in the same waste container.[3][12] Use physical barriers or secondary containment to ensure separation.

Step 3: Containerization and Labeling

Proper containment is key to preventing leaks and ensuring safe transport.

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3][12] Never use food containers for chemical waste.

  • Labeling: The moment waste is first added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[1][12]

    • The full, unabbreviated chemical name: "4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride" .[1][12]

    • An accurate list of all other constituents and their approximate percentages.[12]

    • Associated hazard symbols or pictograms (e.g., corrosive, toxic).[1]

Containers must be kept closed at all times except when actively adding waste.[12]

Step 4: On-Site Accumulation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]

  • Volume Limits: EPA regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[13]

  • Storage: The area should be well-ventilated, and containers must be stored in secondary containment to catch any potential leaks.[1][3] Regular weekly inspections of the SAA are required to check for leaks or deterioration.[3][12]

Disposal_Workflow start Begin Disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine HCl ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify containerize Step 3: Select Compatible, Leak-Proof Container classify->containerize Yes label Step 4: Label Container 'Hazardous Waste' & Full Chemical Name containerize->label segregate Step 5: Segregate from Incompatible Chemicals label->segregate saa Step 6: Store in Designated Satellite Accumulation Area (SAA) segregate->saa full Container >90% Full? saa->full full->saa No, continue accumulation contact_ehs Step 7: Contact Institutional EHS for Professional Disposal full->contact_ehs Yes document Step 8: Complete Waste Disposal Documentation contact_ehs->document end_proc Disposal Process Complete document->end_proc

Caption: Disposal workflow for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

Step 5: Managing Empty Containers

"Empty" containers that once held this chemical are not safe for regular trash. They must be managed as hazardous waste.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol).[1]

  • Collect Rinsate: Crucially, the solvent rinsate must be collected and disposed of as hazardous liquid waste in a properly labeled container.[1]

  • Final Disposal: After triple-rinsing, deface or remove the original label. The container can then be managed according to your institution's specific guidelines, which may allow for disposal as non-hazardous solid waste or may still require it to be treated as hazardous waste.[1]

Section 4: Professional Disposal and Documentation

The final step in the disposal process is the removal of the waste from your facility.

  • Licensed Disposal Service: Under no circumstances should this chemical be disposed of in a sink or regular trash.[3][6] Disposal must be handled by a licensed professional hazardous waste disposal company.[1][8] Your institution's Environmental Health & Safety (EHS) office will coordinate this service.[1][12]

  • Documentation: Ensure all required waste disposal forms and manifests are completed accurately.[1] This documentation is a legal requirement and part of the "cradle-to-grave" tracking of hazardous waste.

Section 5: Emergency Spill Procedures

In the event of a spill, prompt and correct action is vital to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Increase ventilation in the area, if safe to do so.[1]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels. [1]

  • Clean-Up: Collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of its size.[1]

By adhering to this comprehensive guide, you ensure that the disposal of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is conducted in a manner that protects you, your colleagues, and the environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride. AGF Bioscience.
  • Laboratories - Overview.
  • Safety Data Sheet for 4-Methylpiperidine. Jubilant Ingrevia.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Safety Data Sheet for PIPERIDINE. ChemSupply Australia.
  • Laboratory Waste Disposal Safety Protocols.
  • Laboratory Safety Guidance.
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet for 4-Benzylpiperidine. Fisher Scientific.
  • Safety Data Sheet for 4-(2-Methoxyphenyl)piperidine. Fisher Scientific.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
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